Product packaging for Methyl 4-methylthiazole-5-carboxylate(Cat. No.:CAS No. 81569-44-0)

Methyl 4-methylthiazole-5-carboxylate

Cat. No.: B351778
CAS No.: 81569-44-0
M. Wt: 157.19g/mol
InChI Key: RRCLLMUIJYXSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-methylthiazole-5-carboxylate is a valued synthetic building block in medicinal and organic chemistry. Its core research value lies in its role as a versatile precursor for the development of novel bioactive molecules. A significant application is its use in the synthesis of key intermediates for antibiotics, such as the third-generation cephalosporin, cefditoren pivoxil . Furthermore, the 4-methylthiazole-5-carboxylate scaffold is a structure of interest in its own right, serving as a core template in drug discovery. Research has demonstrated that novel compounds based on this structure exhibit a range of pharmacological activities. For instance, one study highlights a derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, which showed promising effects in ameliorating insulin sensitivity and hyperlipidaemia in diabetic models, suggesting potential for the development of anti-diabetic therapies . Other research explores 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents, indicating the scaffold's utility in oncology research . The ester functionality of this compound allows for straightforward conversion to other valuable intermediates, such as 4-methyl-5-formylthiazole, further expanding its utility in complex synthetic pathways . Consequently, this compound is a critical reagent for researchers focused on pharmaceutical development, particularly in the areas of infectious disease, metabolic disorders, and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B351778 Methyl 4-methylthiazole-5-carboxylate CAS No. 81569-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLLMUIJYXSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002058
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-44-0
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-Methylthiazole-5-carboxylate via Hantzsch Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry, utilizing the classic Hantzsch thiazole synthesis. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the synthesis and characterization of the target compound.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This method is widely employed due to its operational simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[2] Thiazole moieties are prevalent in a vast array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, which underscores the importance of efficient synthetic routes to functionalized thiazoles like this compound.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone via an SN2 reaction.

  • Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The final step involves the dehydration of this intermediate to yield the aromatic thiazole ring.

Hantzsch_Mechanism thioamide Thioformamide intermediate1 S-alkylation Intermediate thioamide->intermediate1 Nucleophilic Attack (SN2) haloketone Methyl 2-chloroacetoacetate haloketone->intermediate1 intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H2O)

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether (DME)

  • Methyl 2-chloroacetoacetate

  • 20% Sodium hydroxide solution

  • Hydrochloric acid (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Constant pressure dropping funnel

  • Condenser

  • Heating mantle

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Thioformamide Preparation (in situ): In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide (P₄S₁₀) and 6 kg of ethylene glycol dimethyl ether as the solvent under a nitrogen atmosphere.[3]

  • While stirring, slowly add 5 moles of formamide dropwise to the suspension. The reaction is exothermic and should be controlled to maintain a safe temperature. The reaction is typically allowed to proceed for 2 hours.[3]

  • Cyclization: Subsequently, add 5 moles of methyl 2-chloroacetoacetate dropwise to the reaction mixture. The reaction is then stirred at room temperature for an extended period, typically 6-8 hours.[3]

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to 10 °C. The solid product that precipitates is collected by filtration.[3]

  • The collected solid is then dissolved in four times its weight in water. The pH of the aqueous solution is adjusted to 7-8 with a 20% sodium hydroxide solution.[3]

  • The mixture is cooled to 0-5 °C and the resulting white solid product, ethyl 4-methylthiazole-5-carboxylate, is collected by filtration.[3] Note: The provided reference uses ethyl 2-chloroacetoacetate to yield the ethyl ester. For the methyl ester, methyl 2-chloroacetoacetate is used, and the corresponding methyl ester is expected.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Experimental_Workflow start Reactants: Formamide, P4S10, Methyl 2-chloroacetoacetate reaction Hantzsch Reaction in DME start->reaction workup Aqueous Work-up & pH Adjustment reaction->workup filtration Filtration workup->filtration purification Purification (Recrystallization/Chromatography) filtration->purification product Final Product: This compound purification->product

Figure 2: Experimental Workflow for Synthesis.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of the closely related ethyl 4-methylthiazole-5-carboxylate, which can be considered indicative for the synthesis of the methyl ester.

ParameterValueReference
Reactants
Phosphorus Pentasulfide1 mole[3]
Formamide5 moles[3]
Ethyl 2-chloroacetoacetate5 moles[3]
Reaction Conditions
SolventEthylene glycol dimethyl ether[3]
TemperatureRoom Temperature[3]
Reaction Time6-8 hours[3]
Product
Product NameEthyl 4-methylthiazole-5-carboxylate[3]
AppearanceWhite solid[3]
Molar Yield95.8%[3]
Purity99%[3]

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. For the related 4-methylthiazole-5-carboxylic acid, the following ¹H NMR signals have been reported (in CDCl₃): a singlet for the methyl group protons at approximately 2.644 ppm, a singlet for the carboxylic acid proton at around 13.33 ppm, and a singlet for the thiazole ring proton at about 9.13 ppm.[4] The methyl ester will show a characteristic singlet for the methoxy protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (157.19 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the ester carbonyl group.

  • Melting Point: The melting point of the purified product can be determined and compared to literature values.

Conclusion

The Hantzsch reaction provides an efficient and high-yielding pathway for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis and study of this important heterocyclic compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Spectroscopic Data of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-methylthiazole-5-carboxylate. These predictions are derived from the analysis of similar structures, such as 4-methylthiazole-5-carboxylic acid and other substituted thiazole esters.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet1HH2 (thiazole ring)
~3.9Singlet3H-OCH₃ (ester)
~2.7Singlet3H-CH₃ (at C4)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~155C2 (thiazole ring)
~150C4 (thiazole ring)
~125C5 (thiazole ring)
~52-OCH₃ (ester)
~17-CH₃ (at C4)

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium-WeakC-H stretch (aromatic)
~2950Medium-WeakC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C and C=N stretching (thiazole ring)
~1250StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
157High[M]⁺ (Molecular ion)
126Medium[M - OCH₃]⁺
98Medium[M - COOCH₃]⁺
71High[C₃H₃S]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common route to synthesize this compound involves the esterification of 4-methylthiazole-5-carboxylic acid.

Materials:

  • 4-methylthiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-methylthiazole-5-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the acid.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

  • Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

¹³C NMR Spectroscopy Protocol:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • The mixture should be a fine, homogeneous powder.

  • Place a portion of the powder into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FT-IR Spectroscopy Protocol:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation for Electron Ionization (EI) MS:

  • Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or methanol, to create a dilute solution.

EI-MS Protocol:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized by heating in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-methylthiazole-5-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and detailed analytical protocols for this compound. For researchers and professionals in drug development, this information serves as a valuable resource for the synthesis, identification, and quality control of this important heterocyclic compound. The provided workflow and experimental details are intended to facilitate the acquisition of reliable and reproducible spectroscopic data in the laboratory.

An In-depth Technical Guide on the 1H NMR Chemical Shifts of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR chemical shifts for Methyl 4-methylthiazole-5-carboxylate, aimed at researchers, scientists, and professionals in the field of drug development. This document summarizes the expected chemical shifts based on the analysis of structurally related compounds and provides a detailed experimental protocol for the synthesis of the title compound, which is a key intermediate in the synthesis of various pharmaceuticals.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (thiazole ring)~ 8.7 - 8.9Singlet1H
-OCH₃ (ester)~ 3.9Singlet3H
-CH₃ (at C4)~ 2.7Singlet3H

Note: The chemical shift values are estimates and may vary slightly in an actual experimental spectrum.

The rationale for these predictions is as follows: The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the ester group at C5. The methyl protons of the ester group are expected to appear at a typical chemical shift for methyl esters. The methyl group attached to the C4 of the thiazole ring will be slightly deshielded compared to a simple alkyl methyl group due to the aromatic nature of the thiazole ring.

Experimental Protocols

2.1. Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-methylthiazole-5-carboxylic acid with methanol in the presence of an acid catalyst.[1]

Materials:

  • 4-methylthiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 4-methylthiazole-5-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

2.2. ¹H NMR Sample Preparation and Data Acquisition

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.[2]

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Workflow Visualization

The following diagram illustrates the synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products carboxylic_acid 4-Methylthiazole- 5-carboxylic acid ester Methyl 4-methylthiazole- 5-carboxylate carboxylic_acid->ester Esterification methanol Methanol (excess) methanol->ester catalyst H₂SO₄ (catalyst) reflux Reflux water Water

Caption: Synthesis of this compound.

This guide provides a comprehensive overview for researchers working with this compound, offering predicted NMR data for characterization and a detailed protocol for its synthesis. The provided information is based on established chemical principles and data from related compounds.

References

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR Analysis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This in-depth technical guide focuses on the 13C NMR spectral analysis of Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document provides a detailed overview of the predicted 13C NMR spectrum of this compound, a standardized experimental protocol for acquiring such a spectrum, and a clear visualization of the molecule's structure with its assigned chemical shifts. Due to the absence of a publicly available experimental spectrum for this specific molecule, the presented data is based on predictive analysis derived from structurally similar compounds and established principles of NMR spectroscopy.

Predicted 13C NMR Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of related thiazole derivatives and general substituent effects in 13C NMR spectroscopy. The numbering of the carbon atoms corresponds to the structure provided in the subsequent diagram.

Carbon AtomPredicted Chemical Shift (δ) in ppm
C2~152-156
C4~148-152
C5~125-130
C=O~160-165
O-CH3~51-54
4-CH3~15-18

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. The choice of solvent is critical and should be one that readily dissolves the compound and has minimal overlapping signals with the analyte.
  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.
  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity and spectral resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in most organic molecules.
  • Acquisition Time: An acquisition time of 1-2 seconds is standard.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative data.
  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
  • Processing steps include Fourier transformation, phase correction, and baseline correction.
  • The chemical shifts are referenced to the internal standard (TMS at 0.0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Predicted 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR chemical shifts assigned to each carbon atom.

G This compound Structure and Predicted 13C NMR Shifts cluster_molecule This compound C2 C2 (~152-156 ppm) N3 N C2->N3 C4 C4 (~148-152 ppm) N3->C4 C5 C5 (~125-130 ppm) C4->C5 CH3_C4 4-CH3 (~15-18 ppm) C4->CH3_C4 S1 S C5->S1 C_O C=O (~160-165 ppm) C5->C_O S1->C2 O_Me O C_O->O_Me = O_CH3 O-CH3 (~51-54 ppm) O_Me->O_CH3

Caption: Molecular structure of this compound with predicted 13C NMR assignments.

Infrared Spectroscopic Profile of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of Methyl 4-methylthiazole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the expected IR absorption peaks based on data from structurally related compounds, outlines a comprehensive experimental protocol for acquiring IR spectra, and visually represents the correlation between molecular structure and spectroscopic data.

Predicted Infrared Absorption Data

The following table summarizes the principal infrared absorption peaks anticipated for this compound. These predictions are derived from the analysis of analogous thiazole derivatives and established spectroscopic correlation tables. The exact wavenumber and intensity of absorptions for a specific sample may vary based on the experimental conditions and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100 - 3000Medium=C-H stretch (Thiazole ring)
~2960 - 2850Medium to WeakC-H stretch (Aliphatic -CH₃)
~1725 - 1710StrongC=O stretch (Ester)[1]
~1550 - 1540MediumC=N stretch (Thiazole ring)[1]
~1450 - 1430MediumC-H bend (Aliphatic -CH₃)
~1380 - 1360MediumC-H bend (Aliphatic -CH₃)
~1250 - 1150StrongC-O stretch (Ester)[1]
~850 - 800WeakC-S stretch (Thiazole ring)[2]

Experimental Protocol for Infrared Spectroscopy

This section outlines a generalized procedure for obtaining the infrared spectrum of a solid sample such as this compound using two common techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Instrumentation
  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a Jasco FT-IR-4200, equipped with a suitable detector.[3][4]

  • For ATR: An ATR accessory with a crystal (e.g., diamond or zinc selenide).

  • For KBr pellet: A hydraulic press, a pellet-forming die, an agate mortar and pestle, and analytical grade KBr powder.

Method 1: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by recording a background spectrum of the empty accessory.

    • Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The resulting spectrum is processed by the instrument's software, which performs a Fourier transform of the interferogram to produce the final infrared spectrum.

Method 2: Potassium Bromide (KBr) Pellet
  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any absorbed water, which can interfere with the spectrum.

    • Grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument's software processes the interferogram to generate the final IR spectrum.

Logical Relationships in IR Spectroscopy of this compound

The following diagram illustrates the correlation between the distinct functional groups within the this compound molecule and their characteristic absorption regions in an infrared spectrum.

G Infrared Spectroscopy Logical Pathway for this compound cluster_molecule This compound Structure cluster_peaks Characteristic IR Absorption Peaks (cm⁻¹) mol This compound Thiazole Ring Methyl Group (C4) Ester Group (C5) Methyl Group (Ester) thiazole_peaks =C-H stretch (~3050) C=N stretch (~1545) mol:f1->thiazole_peaks methyl_peaks C-H stretch (~2950) C-H bend (~1440) mol:f2->methyl_peaks mol:f4->methyl_peaks ester_peaks C=O stretch (~1720) C-O stretch (~1200) mol:f3->ester_peaks

Caption: Molecular structure and corresponding IR peak regions.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation.

Introduction

This compound possesses a compact bicyclic structure with functional groups that yield a characteristic fragmentation pattern upon electron ionization. Understanding this pattern is crucial for the identification and characterization of this and related molecules. The molecular weight of this compound is 157.19 g/mol , which corresponds to the expected molecular ion peak (M+) in its mass spectrum.[1][2] The fragmentation is dictated by the stability of the thiazole ring and the cleavage patterns of the methyl ester group.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule.

m/z Proposed Fragment Ion Neutral Loss Proposed Structure of Neutral Loss
157[C6H7NO2S]+• (Molecular Ion)--
126[C5H4NOS]+•OCH3Methoxyl Radical
98[C4H4NS]+•COOCH3Methoxycarbonyl Radical
83[C4H5N]+•HCSThioketene
58[C2H4N]+C3H3OS-

Fragmentation Pathway and Logical Relationships

The fragmentation of this compound is initiated by the ionization of the molecule, leading to a molecular ion at m/z 157. Subsequent fragmentation events are driven by the relative bond strengths and the stability of the resulting fragment ions and neutral species. Thiazole-containing compounds are known to produce abundant molecular ions and undergo specific fragmentation pathways that can be instrumental in their identification.[3]

The primary fragmentation pathways are hypothesized to involve the ester moiety and the thiazole ring itself. The presence of adjacent methyl and ester groups at the C-4 and C-5 positions may induce an "ortho-effect" under electron impact, influencing the fragmentation cascade.[3]

Fragmentation_Pathway M This compound (m/z = 157) F1 Acylium Ion (m/z = 126) M->F1 - •OCH3 F2 Thiazole Cation (m/z = 98) M->F2 - •COOCH3 F3 [C4H5N]+• (m/z = 83) F2->F3 - HCS F4 [C2H4N]+ (m/z = 58) F2->F4 - C2H2S

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the provided search results, a general procedure for obtaining an electron ionization mass spectrum for a similar compound would be as follows:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or acetonitrile (1 mL).

  • Ensure the sample is fully dissolved to prevent any solid particles from entering the instrument.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

3. Data Acquisition:

  • Inject an appropriate volume of the sample solution into the GC or place the direct insertion probe into the ion source.

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • The resulting spectrum will show the relative abundance of different fragment ions as a function of their m/z.

Discussion of Fragmentation Mechanisms

The fragmentation of thiazole derivatives often involves the cleavage of the ring system.[4][5][6] For esters, characteristic losses of the alkoxy group are common.[7][8][9]

  • Formation of m/z 126: The loss of a methoxy radical (•OCH3) from the molecular ion is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.[7]

  • Formation of m/z 98: This fragment likely arises from the cleavage of the bond between the thiazole ring and the carbonyl group, resulting in the loss of the entire methoxycarbonyl radical (•COOCH3).

  • Ring Fragmentation (m/z 83 and 58): The thiazole ring can undergo cleavage, leading to the loss of neutral molecules such as thioketene (HCS) or ethyne sulfide (C2H2S), resulting in smaller charged fragments.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification. The key fragmentation pathways involve initial losses from the ester functional group, followed by characteristic cleavages of the thiazole ring. This in-depth guide, including the tabulated data and the fragmentation pathway diagram, serves as a critical resource for researchers in the field of analytical chemistry and drug development.

References

Physical and chemical properties of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-methylthiazole-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. This scaffold is a common motif in many biologically active molecules and pharmaceutical agents. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its relevance in scientific research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from both experimental and computed sources.

Identifiers and General Properties
PropertyValueSource
IUPAC Name methyl 4-methyl-1,3-thiazole-5-carboxylate[1]
CAS Number 81569-44-0[1][2]
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Appearance Light yellow to brown liquid[3] (for ethyl ester)
Purity ≥ 99% (GC) available commercially[3] (for ethyl ester)
Physicochemical Data
PropertyValueRemarksSource
Boiling Point 221.3 °Cat 760 mmHg[4]
Flash Point 87.7 °C[4]
XLogP3 1.5Computed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Rotatable Bond Count 2Computed[1]
Topological Polar Surface Area 67.4 ŲComputed[1]
Exact Mass 157.01974964 DaComputed[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via several routes, commonly starting from the corresponding carboxylic acid or through a one-pot cyclization reaction. A general procedure analogous to the synthesis of the ethyl ester is described below.[5][6]

Method 1: Esterification of 4-Methylthiazole-5-carboxylic acid

  • Acid Chloride Formation: 4-Methylthiazole-5-carboxylic acid (1 equivalent) is refluxed in excess thionyl chloride (SOCl₂) for 2 hours.[7] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride.[7]

  • Esterification: The crude acid chloride is dissolved in a suitable solvent like dichloromethane (DCM). Methanol (a slight excess, ~1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine are added dropwise at 0 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Method 2: One-Pot Synthesis from Methyl Acetoacetate (Conceptual)

A one-pot synthesis provides an efficient route to thiazole carboxylates.[6]

  • Halogenation: Methyl acetoacetate (1 equivalent) is dissolved in a mixture of water and a co-solvent like THF. The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for approximately 2 hours.[6]

  • Cyclization: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80 °C for 2 hours.[6] This step forms the 2-amino-4-methylthiazole-5-carboxylate intermediate.

  • Deamination and Esterification (multi-step process not detailed here): The resulting 2-amino group would then need to be removed (e.g., via a diazotization reaction) to yield the final product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule. For the related 4-methylthiazole-5-carboxylic acid, characteristic proton signals appear for the methyl group (s, ~2.6 ppm), the thiazole proton (s, ~9.1 ppm), and the carboxylic acid proton (s, ~13.3 ppm).[8] Similar shifts would be expected for the methyl ester, with an additional singlet for the ester methyl group around 3.8-4.0 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak (M+) would be at m/z = 157.

Reactivity and Applications

This compound is a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.[9] The thiazole ring itself can undergo various transformations.

This class of compounds, particularly the ethyl ester, are key intermediates in the synthesis of pharmaceuticals like the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[10] The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anti-cancer activities.[3][6]

Visualization

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound starting from the corresponding carboxylic acid.

Synthesis_Workflow Start 4-Methylthiazole-5- carboxylic Acid AcidChloride Acid Chloride Formation (SOCl₂, reflux) Start->AcidChloride Step 1 Esterification Esterification (Methanol, Base) AcidChloride->Esterification Step 2 Workup Aqueous Workup (Wash, Dry) Esterification->Workup Step 3 Purification Purification (Chromatography/Distillation) Workup->Purification Step 4 Product Pure Methyl 4-methylthiazole- 5-carboxylate Purification->Product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility Profile of Methyl 4-methylthiazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of Methyl 4-methylthiazole-5-carboxylate (CAS No: 81569-44-0) in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate and report this critical physicochemical property.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in pharmaceutical and agrochemical research.[1] Understanding its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, making it a cornerstone of process development and drug discovery.

This guide outlines the established "isothermal shake-flask" method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2]

Solubility Data Presentation

Effective data management is crucial for comparing the solubility of this compound across different solvents and conditions. The following table provides a structured format for recording experimentally determined solubility data. Researchers should aim to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisNotes
e.g., Methanol25e.g., Gravimetric
e.g., Ethanol25e.g., HPLC
e.g., Acetone25
e.g., Ethyl Acetate25
e.g., Toluene25
e.g., Dichloromethane25
e.g., Acetonitrile25
e.g., Dimethylformamide (DMF)25
e.g., Dimethyl Sulfoxide (DMSO)25

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2] It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with tight-sealing caps (e.g., screw-cap scintillation vials)

  • Orbital shaker with a temperature-controlled incubator[3]

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Apparatus for quantitative analysis (e.g., evaporating dishes and oven for gravimetric analysis, or an HPLC system)

3.2. Procedure

  • Sample Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[4]

  • Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The equilibration time should be established through preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[5]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[2] This step must be performed quickly to avoid temperature changes that could alter the solubility.

  • Quantitative Analysis : Determine the concentration of this compound in the clear, saturated filtrate. Two common methods are:

    • Gravimetric Analysis : Transfer a known volume or mass of the filtrate into a pre-weighed evaporating dish.[5] Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Once the solvent is removed, dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[6] The mass of the residue corresponds to the amount of solute dissolved in the known volume/mass of the filtrate.

    • Chromatographic Analysis (HPLC) : If a suitable HPLC method is available, dilute the filtrate with a known volume of an appropriate solvent. Quantify the concentration by comparing the peak area to a pre-established calibration curve of known concentrations of this compound.

3.3. Data Calculation (Gravimetric Method)

  • Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

  • Solubility (mol/L) = [Solubility (g/L)] / [Molar Mass of this compound (157.19 g/mol )][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for solubility determination.

Solubility_Workflow start Start prep 1. Sample Preparation Add excess solute to vial with a known volume of solvent start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate settle 3. Sedimentation Allow excess solid to settle at constant temperature equilibrate->settle separate 4. Phase Separation Filter supernatant to get a clear saturated solution settle->separate analysis 5. Quantitative Analysis separate->analysis gravimetric 5a. Gravimetric Method - Evaporate solvent - Weigh residue analysis->gravimetric  Gravimetric hplc 5b. HPLC/Spectroscopy - Dilute sample - Analyze vs. standards analysis->hplc Instrumental   calculate 6. Calculate Solubility gravimetric->calculate hplc->calculate end_node End calculate->end_node

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

Crystal Structure Analysis of Methyl 4-methylthiazole-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Data Unavailability

Methyl 4-methylthiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in various biologically active molecules. A comprehensive analysis of its crystal structure would provide valuable insights into its solid-state conformation, intermolecular interactions, and potential polymorphism, which are critical parameters for drug development and materials engineering.

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), and an extensive review of the scientific literature have been conducted to collate data for a detailed technical guide on the crystal structure analysis of this compound.

Despite these extensive efforts, no publicly available single-crystal X-ray diffraction data for this compound could be located. The compound is commercially available and has been cited in chemical literature, primarily in the context of synthesis and as a chemical intermediate. However, its three-dimensional solid-state structure has not been determined and deposited in the public domain.

Proposed Alternative: Analysis of a Structurally Related Compound

Given the absence of experimental data for the target compound, this guide cannot proceed with the requested detailed analysis, including quantitative data tables and experimental protocols for its specific crystal structure.

As an alternative, a similar in-depth technical guide can be prepared for a closely related thiazole derivative for which high-quality single-crystal X-ray diffraction data is available. Such an analysis would still provide valuable insights into the structural motifs and intermolecular interactions characteristic of this class of compounds, which would be of significant interest to the target audience.

Future Directions and Recommendations

The lack of a determined crystal structure for this compound represents a gap in the scientific understanding of this compound. The following experimental workflow is recommended for researchers interested in pursuing this analysis:

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Refinement & Validation synthesis Synthesis of Methyl 4-methylthiazole-5-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Growth Screening (Vapor diffusion, Slow evaporation, etc.) purification->screening optimization Optimization of Crystallization Conditions screening->optimization data_collection Single-Crystal X-ray Data Collection optimization->data_collection data_processing Data Processing and Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Validation and Analysis (e.g., using PLATON, CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure and CIF file

Caption: Proposed experimental workflow for the crystal structure determination of this compound.

While a detailed crystal structure analysis of this compound cannot be provided at this time due to the unavailability of experimental data, it is hoped that this assessment clarifies the current state of knowledge and provides a roadmap for future research in this area. Should the user wish to proceed with an analysis of a structurally related compound, this can be undertaken upon request.

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 4-Methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the mechanism and protocols for preparing 4-methylthiazole-5-carboxylates. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.[1][2] This document details the reaction mechanism, offers detailed experimental procedures for key syntheses, and presents quantitative data to inform reaction optimization.

Core Principles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely utilized method for the formation of thiazole rings.[3] The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] This versatile reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. The synthesis of 4-methylthiazole-5-carboxylates typically employs an α-haloacetoacetate derivative and a thioamide.

The general mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.

  • Intermediate Formation: This initial reaction forms a key intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide moiety onto the carbonyl carbon of the former α-halocarbonyl component leads to the formation of a five-membered ring intermediate.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.

The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[4]

Reaction Mechanism: Formation of 4-Methylthiazole-5-carboxylates

The synthesis of a 4-methylthiazole-5-carboxylate via the Hantzsch reaction involves the reaction of an ethyl 2-haloacetoacetate with a thioamide. The following diagram illustrates the step-by-step mechanism.

Hantzsch_Thiazole_Synthesis A Ethyl 2-haloacetoacetate C Thioether Intermediate A->C Nucleophilic Attack (SN2) B Thioamide B->C D Hemiaminal Intermediate C->D E 4-Methylthiazole-5-carboxylate D->E Dehydration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Mix Ethyl Acetoacetate, Water, and THF B Cool to < 0°C A->B C Add NBS and Stir for 2h at RT B->C D Add Thiourea C->D E Heat to 80°C for 2h D->E F Cool to RT and Adjust pH to 8-9 E->F G Filter Precipitate F->G H Wash with Water and Dry G->H I Recrystallize for Pure Product H->I

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylthiazole-5-carboxylate is a key heterocyclic building block in organic synthesis, serving as a crucial intermediate in the preparation of various biologically active compounds and pharmaceuticals. Its structural motif is found in drugs such as the third-generation cephalosporin antibacterial agent, Cefditoren Pivoxil, and the xanthine oxidase inhibitor, Febuxostat, used in the treatment of gout. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing the seminal synthetic strategies, experimental protocols, and associated quantitative data.

Discovery and Early Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is rooted in the broader exploration of thiazole chemistry, most notably the Hantzsch thiazole synthesis developed by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. Early work on related thiazole-5-carboxylates, such as the ethyl ester, was described by Harrington and colleagues in 1939, laying the groundwork for the synthesis of this class of compounds.[1]

The initial and most common strategies for synthesizing this compound involve a two-step process: first, the synthesis of the core intermediate, 4-methylthiazole-5-carboxylic acid or its ethyl ester, followed by a standard esterification or transesterification to yield the desired methyl ester.

Core Synthetic Pathways

The predominant method for constructing the 4-methylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide (such as thioformamide) with an α-haloacetoacetate (like ethyl 2-chloroacetoacetate).

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow General Workflow for Hantzsch Thiazole Synthesis cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Cyclization cluster_final_product Final Product Formation Formamide Formamide Thioformamide Thioformamide Formamide->Thioformamide Thionation Phosphorus Pentasulfide Phosphorus Pentasulfide Phosphorus Pentasulfide->Thioformamide Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl Acetoacetate->Ethyl 2-chloroacetoacetate Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Ethyl 2-chloroacetoacetate Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate Thioformamide->Ethyl 4-methylthiazole-5-carboxylate Condensation Ethyl 2-chloroacetoacetate->Ethyl 4-methylthiazole-5-carboxylate 4-Methylthiazole-5-carboxylic Acid 4-Methylthiazole-5-carboxylic Acid Ethyl 4-methylthiazole-5-carboxylate->4-Methylthiazole-5-carboxylic Acid Hydrolysis This compound This compound 4-Methylthiazole-5-carboxylic Acid->this compound Esterification Methanol Methanol Methanol->this compound

Caption: General workflow for the synthesis of this compound via the Hantzsch reaction.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for 4-methylthiazole-5-carboxylic acid and its esters.

ProductStarting MaterialsKey ReagentsSolventReaction ConditionsYieldPurityReference
Ethyl 4-methylthiazole-5-carboxylate Formamide, Ethyl 2-chloroacetoacetatePhosphorus PentasulfideEthylene Glycol Dimethyl EtherRoom temperature, 6-8 hours95.8%99%[2]
4-Methylthiazole-5-carboxylic Acid Methanamide, Chloro acetylacetic etherPhosphorus Pentasulfide, Sodium HydroxideNot specifiedCyclization at 75-80°C, followed by hydrolysis75%>98%[3]
Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl acetoacetate, ThioureaN-BromosuccinimideWater, THF0°C to 80°C, 4 hours total72%Not specified[4]

Experimental Protocols

Synthesis of Ethyl 4-methylthiazole-5-carboxylate[2]

This protocol details a high-yield synthesis of the ethyl ester, a direct precursor to the methyl ester via transesterification or hydrolysis followed by esterification.

Diagram of the Experimental Workflow for Ethyl 4-methylthiazole-5-carboxylate Synthesis

Experimental Workflow Experimental Workflow for Ethyl 4-methylthiazole-5-carboxylate Start Start ReactorSetup Assemble 10L glass reactor with stirrer, thermometer, and dropping funnel under N2. Start->ReactorSetup AddReagents1 Add 1 mole P4S10 and 6 kg ethylene glycol dimethyl ether. ReactorSetup->AddReagents1 AddFormamide Slowly add 5 moles of formamide over 2 hours. AddReagents1->AddFormamide AddChloroacetoacetate Add 5 moles of ethyl 2-chloroacetoacetate and react for 6-8 hours at room temperature. AddFormamide->AddChloroacetoacetate CoolReaction Cool the reaction mixture to 10°C. AddChloroacetoacetate->CoolReaction FilterProduct Collect the white solid product by filtration. CoolReaction->FilterProduct DissolveSolid Dissolve the solid in 4 times its weight in water. FilterProduct->DissolveSolid AdjustpH Adjust pH to 7-8 with 20% NaOH solution. DissolveSolid->AdjustpH FinalFiltration Filter at 0-5°C to obtain the final product. AdjustpH->FinalFiltration End Product FinalFiltration->End

Caption: Step-by-step experimental workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Methodology:

  • Reactor Setup: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide (P₄S₁₀) and 6 kg of ethylene glycol dimethyl ether under a nitrogen atmosphere.

  • Thioformamide Formation: With stirring, slowly add 5 moles of formamide dropwise over 2 hours.

  • Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to 10°C. Collect the resulting white solid product by filtration.

  • Purification: Dissolve the solid product in four times its weight in water. Adjust the pH of the solution to 7-8 using a 20% sodium hydroxide solution.

  • Final Product: Cool the solution to 0-5°C and collect the purified ethyl 4-methylthiazole-5-carboxylate as a white solid by filtration. This method reportedly yields a product with 99% purity and a molar yield of 95.8%.[2]

Synthesis of 4-Methylthiazole-5-carboxylic Acid[3]

This protocol describes the synthesis of the parent carboxylic acid, which can be subsequently esterified to the methyl ester.

Methodology:

  • Sulpho-reaction: Mix methanamide and phosphorus pentasulfide to carry out a sulpho-reaction to form thioformamide in situ.

  • Cyclization: Add chloro acetylacetic ether to the mixture to initiate the cyclization reaction. The optimal temperature for this step is between 75-80°C.

  • Hydrolysis: After the cyclization is complete, add the organic phase to a sodium hydroxide solution to hydrolyze the ester.

  • Isolation: Filter the reaction mixture to isolate the precipitated product, 4-methylthiazole-5-carboxylic acid. This process is reported to have a total yield of 75% and a purity of over 98%.[3]

Esterification of 4-Methylthiazole-5-carboxylic Acid

The final step to obtain this compound from the carboxylic acid is a standard esterification.

Methodology:

  • Reaction Setup: Suspend 4-methylthiazole-5-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield this compound.

Biological Significance and Applications

While this compound is primarily recognized as a synthetic intermediate, the thiazole core is of significant interest in medicinal chemistry. Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated for a range of biological activities. For instance, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have shown potential as antimicrobial and anticancer agents.[5] Specifically, some derivatives exhibit promising activity against Mycobacterium tuberculosis.[6] Furthermore, studies on 4-methylthiazole have indicated its potential to induce apoptosis and mitochondrial disruption in leukemia cells, suggesting that the thiazole moiety can be a pharmacophore for anticancer drug design.[7] The utility of this compound lies in its ability to be readily converted into amides, hydrazides, and other derivatives, allowing for the exploration of a wide chemical space in the development of novel therapeutic agents.

Conclusion

The synthesis of this compound is well-established, with the Hantzsch thiazole synthesis being the cornerstone of most synthetic routes. The preparation of its precursors, 4-methylthiazole-5-carboxylic acid and its ethyl ester, has been optimized to achieve high yields and purity. While the direct biological activity of the methyl ester itself is not extensively reported, its importance as a key building block for a variety of pharmaceuticals is undisputed. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis and application of this valuable heterocyclic compound.

References

The Versatile Scaffold: A Technical Guide to Methyl 4-methylthiazole-5-carboxylate as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound, has emerged as a crucial and versatile building block in the landscape of synthetic chemistry. Its unique structural features, comprising a thiazole ring substituted with methyl and methoxycarbonyl groups, provide a valuable scaffold for the development of a diverse array of biologically active molecules and functional materials. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering a comprehensive resource for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound (C₆H₇NO₂S) is a white to off-white crystalline solid with a molecular weight of 157.19 g/mol .[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular FormulaC₆H₇NO₂S[1]
Molecular Weight157.19 g/mol [1]
CAS Number81569-44-0[1]
AppearanceWhite to off-white crystalline solid
Melting Point74-78 °C (for the corresponding aldehyde)

Spectroscopic Data for Related Compounds:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ethyl 2-amino-4-methylthiazole-5-carboxylate1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H)14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21-
4-Methylthiazole-5-carboxaldehyde2.76 (s, 3H), 8.95 (s, 1H), 10.11 (s, 1H)16.2, 132.8, 158.9, 161.8, 182.43447, 3091, 2869, 1660, 1522, 1409, 1319
4-Methylthiazole-5-carboxylic acid2.64 (s, 3H), 9.13 (s, 1H), 13.33 (s, 1H)--

Synthesis of this compound and its Precursors

The synthesis of this compound and its derivatives typically follows established routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a high-yield, one-pot synthesis of a key precursor.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

  • NBS (10.5 g, 0.06 mol) is added to the cooled mixture.

  • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.

  • The mixture is then heated to 80°C for 2 hours.

  • After cooling, the precipitate is filtered, washed with water, and recrystallized from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]

Yield: 72%[2]

Experimental Protocol: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol outlines a high-yield synthesis of the ethyl ester, which can be adapted for the methyl ester by substituting the starting materials accordingly.

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide solution (20%)

  • Water

Procedure:

  • In a 10 L glass reactor under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether.

  • Slowly add 5 moles of formamide dropwise with stirring over 2 hours.

  • Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and continue the reaction at room temperature for 6-8 hours.

  • Upon completion, cool the reaction mixture to 10°C and collect the white solid product by filtration.

  • Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.

  • Filter the solution at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.[3]

Yield: 95.8%[3]

Role as a Versatile Chemical Building Block

This compound serves as a pivotal intermediate in the synthesis of numerous high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Cefditoren Pivoxil

Cefditoren pivoxil, a third-generation cephalosporin antibiotic, utilizes a derivative of this compound as a key side-chain precursor. The 4-methyl-5-formylthiazole, obtained from the corresponding carboxylic acid or its ester, is crucial for introducing the (Z)-2-(4-methyl-5-thiazolyl)ethenyl group at the C-3 position of the cephalosporin core.[4][5][6]

Experimental Workflow: Synthesis of Cefditoren from 4-Methyl-5-formylthiazole

G 4-Methyl-5-formylthiazole 4-Methyl-5-formylthiazole Wittig_Reaction Wittig Reaction 4-Methyl-5-formylthiazole->Wittig_Reaction Cefditoren_Mother_Nucleus Cefditoren Mother Nucleus (7-ATCA) Wittig_Reaction->Cefditoren_Mother_Nucleus 7-ACA_derivative 7-amino-3-(chloromethyl)-3-cephem-4-carboxylate derivative 7-ACA_derivative->Wittig_Reaction Acylation Acylation Cefditoren_Mother_Nucleus->Acylation Cefditoren_Acid Cefditoren Acid Acylation->Cefditoren_Acid AE-active_ester AE-active ester AE-active_ester->Acylation Esterification Esterification Cefditoren_Acid->Esterification Cefditoren_Pivoxil Cefditoren Pivoxil Esterification->Cefditoren_Pivoxil Iodomethyl_pivalate Iodomethyl pivalate Iodomethyl_pivalate->Esterification

Caption: Synthetic route to Cefditoren Pivoxil.

The mechanism of action of Cefditoren involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[7][8][9]

Signaling Pathway: Mechanism of Action of Cefditoren

G cluster_bacterium Bacterial Cell Cefditoren Cefditoren PBPs Penicillin-Binding Proteins (PBPs) Cefditoren->PBPs binds to & inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis required for Cell_Wall_Integrity Cell Wall Integrity PBPs->Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis loss of leads to

Caption: Cefditoren's mechanism of action.

Synthesis of Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout, is another prominent pharmaceutical synthesized from a derivative of this compound. The core thiazole structure is constructed and subsequently elaborated to yield the final drug molecule.[10][11]

Experimental Workflow: Synthesis of Febuxostat

G Thioamide 3-Cyano-4-isobutoxybenzothioamide Cyclization Hantzsch Cyclization Thioamide->Cyclization Ester_Intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate Cyclization->Ester_Intermediate Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Cyclization Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Febuxostat Febuxostat Hydrolysis->Febuxostat NaOH NaOH NaOH->Hydrolysis

Caption: Synthetic pathway to Febuxostat.

Febuxostat functions by inhibiting xanthine oxidase, the enzyme responsible for the final steps of purine metabolism, thereby reducing the production of uric acid.[12][13][14][15]

Signaling Pathway: Mechanism of Action of Febuxostat

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine catalyzed by Uric_Acid Uric Acid Xanthine->Uric_Acid catalyzed by Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase inhibits

Caption: Febuxostat's inhibition of uric acid production.

Applications in Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have demonstrated a wide range of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazole derivatives. These compounds have been shown to target various signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[7][13] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[7][12][16]

Signaling Pathway: Thiazole Derivatives as PI3K/Akt/mTOR Inhibitors

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->PI3K inhibits Thiazole_Derivative->Akt inhibits Thiazole_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Anticancer Activity of Thiazole Derivatives (IC₅₀ Values in µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Triazolo-Thiadiazole DerivativesHT-29 (Colon)Varies[12]
Thiazolyl Hydrazone DerivativesA549 (Lung)12.0[17]
Thiazolyl Hydrazone DerivativesC6 (Glioma)3.83[17]
Thiazole DerivativesMCF-7 (Breast)2.57[18]
Thiazole DerivativesHepG2 (Liver)7.26[18]
Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][14][19][20] The mechanism of action for many of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and those involved in cell wall biosynthesis.[8][19]

Antimicrobial Activity of Thiazole Derivatives (MIC Values in µg/mL)

Compound TypeMicroorganismMIC (µg/mL)Reference
Hetaryl(aryl) Thiazole DerivativesE. coli0.23 - 0.70[19]
Hetaryl(aryl) Thiazole DerivativesS. aureus (MRSA)Moderate[19]
Thiazole Schiff BasesBacillus subtilisVaries
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli6.25 - 12.5
2-phenylacetamido-thiazole derivativesE. coli, S. aureus1.56 - 6.25

Conclusion

This compound is a cornerstone building block in modern organic synthesis, particularly for the development of pharmaceuticals. Its accessible synthesis and the reactivity of its functional groups allow for the construction of complex molecular architectures with significant biological activities. The successful application of this scaffold in blockbuster drugs like Cefditoren Pivoxil and Febuxostat, as well as its continuous exploration in the discovery of novel anticancer and antimicrobial agents, underscores its enduring importance in the field of medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of this versatile chemical entity.

References

Methodological & Application

One-Pot Synthesis of Methyl 4-methylthiazole-5-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of Methyl 4-methylthiazole-5-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The methodologies described herein offer a streamlined and efficient approach to synthesizing these valuable scaffolds, starting from readily available commercial reagents.

Introduction

The thiazole ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[2][3] Derivatives of this compound serve as crucial building blocks in the synthesis of medicinally important agents.[4] For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have demonstrated significant antileukemic activity and are precursors to key pharmaceutical intermediates like 4-methyl-5-formylthiazole, a component of the antibiotic Cefditoren pivoxil.[4][5] These compounds also find applications in the flavor and fragrance industry.[6]

The traditional synthesis of these compounds often involves multi-step procedures with tedious work-ups and low overall yields.[4] The one-pot protocol presented here, adapted from established methods, provides a more efficient, time-saving, and higher-yielding alternative.[4][7] This approach is based on the Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide.[8]

One-Pot Synthesis Protocol

This protocol details a one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylate derivatives from methyl acetoacetate, a brominating agent, and a thiourea derivative.

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea derivatives

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.2 eq) to the cooled solution. Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material (methyl acetoacetate) by thin-layer chromatography (TLC).

  • Cyclization: Once the bromination is complete, add thiourea or the corresponding N-substituted thiourea (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • Work-up and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. The crude product can be further purified by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes the yields of various ethyl 2-substituted-4-methylthiazole-5-carboxylates synthesized using a similar one-pot procedure, demonstrating the versatility of this method.[4]

EntryR-group of ThioureaProductYield (%)Melting Point (°C)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72178-179
2MethylEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate65110-112
3EthylEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate6898-100
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate75145-147
54-ChlorophenylEthyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate78188-190
64-MethylphenylEthyl 2-(4-methylphenylamino)-4-methylthiazole-5-carboxylate73160-162
74-MethoxyphenylEthyl 2-(4-methoxyphenylamino)-4-methylthiazole-5-carboxylate70155-157

Reaction Scheme and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

G cluster_reaction One-Pot Reaction methyl_acetoacetate Methyl Acetoacetate intermediate In-situ formation of Methyl 2-bromo-3-oxobutanoate methyl_acetoacetate->intermediate + NBS (Bromination) nbs NBS nbs->intermediate thiourea Thiourea (or derivative) product This compound Derivative thiourea->product intermediate->product + Thiourea (Cyclization)

Caption: General reaction scheme for the one-pot synthesis.

G start Start reagent_prep Prepare solution of Methyl Acetoacetate in THF/Water start->reagent_prep cooling Cool to 0°C reagent_prep->cooling bromination Add NBS and stir at room temperature for 2h cooling->bromination tlc_check Monitor reaction by TLC bromination->tlc_check tlc_check->bromination Incomplete cyclization Add Thiourea derivative tlc_check->cyclization Reaction Complete heating Heat to 80°C for 2h cyclization->heating workup Cool, filter, and wash the precipitate heating->workup purification Recrystallize the crude product workup->purification end End purification->end

Caption: Experimental workflow for the one-pot synthesis.

Potential Applications in Drug Discovery

Derivatives of 4-methylthiazole-5-carboxylate are valuable scaffolds in drug discovery and development. The versatile nature of the one-pot synthesis allows for the facile generation of a library of analogs by varying the substituent on the thiourea starting material. These analogs can then be screened for a variety of biological activities.

Signaling Pathway Context (Hypothetical):

While the direct interaction of these specific derivatives with a single signaling pathway is diverse and compound-dependent, many kinase inhibitors, for example, incorporate a thiazole core. The diagram below illustrates a hypothetical scenario where a synthesized thiazole derivative acts as a kinase inhibitor, a common mechanism of action for anticancer drugs.

G receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cell Proliferation & Survival p_substrate->response Leads to inhibitor Thiazole Derivative (Synthesized Compound) inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The one-pot synthesis of this compound derivatives offers a significant improvement over traditional multi-step methods, providing higher yields and simpler procedures.[4] This makes it an attractive approach for academic and industrial researchers alike. The versatility of this method allows for the creation of diverse compound libraries for screening in drug discovery programs targeting a wide range of diseases. Further optimization of reaction conditions and exploration of a broader range of substrates could lead to even more efficient and diverse synthetic routes to these valuable heterocyclic compounds.

References

Application Note and Protocol: Synthesis of 4-Methylthiazole-5-carboxylic Acid via Hydrolysis of its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methylthiazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, through the hydrolysis of its corresponding methyl ester, methyl 4-methylthiazole-5-carboxylate. The protocol outlines a standard base-catalyzed hydrolysis (saponification) method, which is a common and effective strategy for the conversion of esters to carboxylic acids. This procedure is designed to be a reliable method for producing high-purity 4-methylthiazole-5-carboxylic acid.

Introduction

4-Methylthiazole-5-carboxylic acid is a crucial building block in medicinal chemistry and drug development. Its purity is of high importance for the successful synthesis of active pharmaceutical ingredients (APIs) and to avoid the formation of unwanted by-products.[1] One of the common synthetic routes to this carboxylic acid involves the hydrolysis of its corresponding ester, typically the methyl or ethyl ester. This application note details a robust protocol for the alkaline hydrolysis of this compound. The general principle of this reaction is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.

Materials and Methods

Reagents and Materials
  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH paper or a calibrated pH meter

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and water. A typical solvent ratio is 2:1 to 3:1 methanol to water.

  • Prepare a solution of sodium hydroxide (1.5 to 2.0 molar equivalents relative to the starting ester) in water.

2. Hydrolysis Reaction:

  • To the stirred solution of the ester, add the aqueous sodium hydroxide solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

3. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with an organic solvent such as ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath.

  • Slowly add hydrochloric acid to the stirred aqueous solution to acidify it to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the 4-methylthiazole-5-carboxylic acid to precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining inorganic salts.

4. Drying and Characterization:

  • Dry the collected solid under vacuum to obtain the final product, 4-methylthiazole-5-carboxylic acid.

  • The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), and its identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A pilot plant test for a similar synthesis reported a purity of over 98% and a total yield reaching 75%.[2]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve this compound in MeOH/H2O add_base Add aqueous NaOH start->add_base reflux Heat to reflux (2-4 h) add_base->reflux cool Cool to room temperature reflux->cool evaporate Remove MeOH (rotovap) cool->evaporate wash Wash with Ethyl Acetate evaporate->wash acidify Acidify with HCl to pH 2-3 wash->acidify filter Filter precipitate acidify->filter dry Dry under vacuum filter->dry analyze Characterize (HPLC, NMR, MS) dry->analyze end end analyze->end Final Product: 4-Methylthiazole-5-carboxylic acid

Caption: Workflow for the synthesis of 4-methylthiazole-5-carboxylic acid.

Quantitative Data Summary

While specific yield data for the direct hydrolysis of the methyl ester is not extensively published, related syntheses involving a final hydrolysis step report high yields and purity. The following table provides representative data based on a similar process described in the literature.[2]

ParameterValue
Starting Material This compound
Product 4-Methylthiazole-5-carboxylic acid
Reported Yield ~75% (overall for a multi-step synthesis)
Reported Purity >98%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.
Low yield Incomplete precipitation during acidification.Ensure the pH is sufficiently low (2-3) and cool the solution thoroughly in an ice bath to maximize precipitation.
Loss of product during washing steps.Minimize the volume of cold water used to wash the final product.
Product is an oil or does not solidify Presence of impurities.Re-dissolve the product in a basic aqueous solution, wash again with an organic solvent, and then re-precipitate.
Product may be soluble in the final aqueous mixture.If the product is known to have some water solubility, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry the organic extracts, and evaporate the solvent.

References

Application Notes and Protocols: Derivatization of Methyl 4-methylthiazole-5-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methylthiazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] Derivatization of this core structure, particularly at the C5-carboxylate position, allows for the exploration of chemical space and the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5][6][7]

These application notes provide an overview of common derivatization strategies for this compound and detailed protocols for key transformations.

Key Derivatization Strategies

The C5-ester functionality of this compound is the primary handle for derivatization. The main strategies include:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, which serves as a key intermediate for further modifications, such as amide bond formation.

  • Amidation: Direct reaction of the ester or the activated carboxylic acid with a diverse range of amines to generate a library of carboxamide derivatives. This is a widely used strategy to modulate the physicochemical and pharmacological properties of the molecule.

  • Reduction: Reduction of the ester to the corresponding primary alcohol, which can be further functionalized or oxidized to the aldehyde, a key intermediate for compounds like Cefditoren pivoxil.[8][9]

  • Hydrazide Formation: Reaction with hydrazine to form hydrazides, which can be further elaborated to synthesize various heterocyclic systems.[5]

Data Presentation: Biological Activities of 4-Methylthiazole-5-carboxylate Derivatives

The following tables summarize the reported biological activities of various derivatives.

Table 1: Anticancer Activity of 4-Methylthiazole-5-carboxylic Acid Derivatives [3]

CompoundCell LineAssayActivity
4-methylthiazole-5-carboxylic acidMDA-MB-231Trypan Blue & MTTGood anti-breast cancer activity
Compound 3bMDA-MB-231Trypan Blue & MTTGood anti-breast cancer activity
Compound 3dMDA-MB-231Trypan Blue & MTTHighly potent activity
Compound 3eMDA-MB-231Trypan Blue & MTTGood anti-breast cancer activity
Compound 3fMDA-MB-231Trypan Blue & MTTGood anti-breast cancer activity
Compound 3iMDA-MB-231Trypan Blue & MTTGood anti-breast cancer activity

Table 2: Monoacylglycerol Lipase (MAGL) Inhibition by 2-Amino-4-methylthiazole-5-carboxylate Derivatives [4]

CompoundIC50 (µM)
3c0.037 - 9.60
3d0.037 - 9.60
3e0.037 - 9.60
3f0.037 - 9.60
3g0.037
4c0.063
4e0.037 - 9.60
4f0.037 - 9.60
6b0.037 - 9.60
6c0.037 - 9.60
6d0.037 - 9.60
6e0.037 - 9.60
6f0.037 - 9.60

Table 3: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivatives [5]

CompoundMoietyMinimum Inhibitory Concentration (MIC) (µg/mL)
155-nitro-2-furoyl1.95 - 15.62

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Methylthiazole-5-carboxylic acid

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for many subsequent derivatizations.[10]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., methanol, ethanol)

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to pH 3-4 by the dropwise addition of hydrochloric acid (e.g., 1 M HCl).

  • A precipitate of 4-Methylthiazole-5-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Protocol 2: Synthesis of 4-Methylthiazole-5-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from 4-Methylthiazole-5-carboxylic acid.[3][11]

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., EDCI, HATU)

  • Desired amine

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Suspend 4-Methylthiazole-5-carboxylic acid in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.

  • Stir the reaction mixture at room temperature until the formation of the acid chloride is complete (monitor by IR spectroscopy or quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the desired amine and triethylamine in the same anhydrous solvent.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 4-Methylthiazole-5-carboxamide derivative.

Protocol 3: Reduction of this compound to (4-Methylthiazol-5-yl)methanol

This protocol describes the reduction of the ester to the corresponding alcohol.[8]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Aluminum chloride (AlCl₃) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Quenching solution (e.g., water, Rochelle's salt solution)

Procedure using NaBH₄/AlCl₃:

  • To a stirred solution of this compound in an anhydrous solvent like THF, add aluminum chloride portion-wise at 0 °C under an inert atmosphere.

  • After stirring for a short period, add sodium borohydride portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water, followed by an aqueous solution of a base (e.g., NaOH) or Rochelle's salt.

  • Filter the resulting suspension and wash the solid with the reaction solvent.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography if necessary.

Visualizations

experimental_workflow start This compound hydrolysis Hydrolysis (NaOH, H₂O/MeOH) start->hydrolysis reduction Reduction (NaBH₄/AlCl₃ or LiAlH₄) start->reduction acid 4-Methylthiazole-5-carboxylic acid hydrolysis->acid amidation Amidation (SOCl₂, Amine, TEA) acid->amidation amides 4-Methylthiazole-5-carboxamides amidation->amides alcohol (4-Methylthiazol-5-yl)methanol reduction->alcohol oxidation Oxidation (e.g., MnO₂) alcohol->oxidation aldehyde 4-Methylthiazole-5-carbaldehyde oxidation->aldehyde

Caption: Derivatization workflow of this compound.

amidation_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation acid 4-Methylthiazole-5-carboxylic acid socl2 SOCl₂ or Coupling Agent acid_chloride 4-Methylthiazole-5-carbonyl chloride acid->acid_chloride + SOCl₂ amine Primary or Secondary Amine acid_chloride->amine + Amine, Base product 4-Methylthiazole-5-carboxamide base Base (e.g., Triethylamine)

Caption: Key steps in the amidation of 4-Methylthiazole-5-carboxylic acid.

References

Application Notes and Protocols for the Synthesis of Febuxostat Utilizing Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, with a specific focus on the utilization of Methyl 4-methylthiazole-5-carboxylate as a key building block. While many established synthetic routes for Febuxostat commence with the corresponding ethyl ester, this document outlines a logically derived pathway leveraging the methyl ester. The protocols provided are adapted from established literature procedures for analogous ethyl ester-based syntheses and are intended to serve as a foundational guide for researchers.

Overview of the Synthetic Strategy

The synthesis of Febuxostat from this compound involves a multi-step process. The core strategy is to first construct the 2-(3-cyano-4-isobutoxyphenyl) side chain onto the thiazole ring and then to hydrolyze the methyl ester to the final carboxylic acid, Febuxostat.

A plausible and efficient synthetic pathway is proposed, commencing with the reaction of 3-cyano-4-isobutoxybenzothioamide with a halogenated derivative of methyl acetoacetate to form the key intermediate, Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate is then subjected to alkaline hydrolysis to yield Febuxostat.

Logical Flow of Febuxostat Synthesis

Febuxostat_Synthesis_Flow A This compound (Starting Material) B Key Intermediate Synthesis (Coupling Reaction) A->B Analogous Starting Point C Methyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate B->C D Hydrolysis C->D E Febuxostat (Final Product) D->E F Purification E->F G High-Purity Febuxostat F->G

Caption: Logical workflow for the synthesis of Febuxostat.

Experimental Protocols

The following protocols are detailed for the key transformations in the synthesis of Febuxostat. Safety precautions should be observed, and all reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of the key methyl ester intermediate via a Hantzsch-type thiazole synthesis.

Materials:

  • 3-cyano-4-isobutoxybenzothioamide

  • Methyl 2-chloro-3-oxobutanoate

  • Isopropyl alcohol

  • Stirring hotplate

  • Round-bottom flask with reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-cyano-4-isobutoxybenzothioamide (1 equivalent) in isopropyl alcohol.

  • To this solution, add methyl 2-chloro-3-oxobutanoate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold isopropyl alcohol and dry under vacuum.

Protocol 2: Synthesis of Febuxostat (Hydrolysis of the Methyl Ester)

This protocol details the final step of the synthesis, the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • n-Butanol

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Stirring hotplate

  • Round-bottom flask

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • To a stirred solution of Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in n-butanol, add a solution of NaOH (3 equivalents) in water at room temperature (25-30 °C).

  • Heat the reaction mixture to 35-40 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 1-2 using concentrated HCl.

  • The precipitated product, Febuxostat, is collected by filtration.

  • Wash the solid with a 1:1 mixture of n-butanol and water.

  • Dry the product under vacuum at 50-55 °C.

Visual Representation of the Synthetic Pathway

Febuxostat_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 3-cyano-4-isobutoxy benzothioamide C Methyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate A->C B Methyl 2-chloro-3-oxobutanoate B->C Hantzsch Thiazole Synthesis D Febuxostat C->D Alkaline Hydrolysis (NaOH, n-butanol/water)

Caption: Synthetic pathway to Febuxostat.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of Febuxostat, based on analogous reactions with the ethyl ester.[1]

Table 1: Reaction Conditions and Expected Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Intermediate Synthesis3-cyano-4-isobutoxybenzothioamide, Methyl 2-chloro-3-oxobutanoateIsopropyl alcohol75-803-4~90-95
2HydrolysisMethyl 2-(...)-carboxylate, NaOHn-Butanol/Water35-401-2~85-90
Table 2: Purity and Melting Point of Products
CompoundExpected Purity (by HPLC) (%)Expected Melting Point (°C)
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate>99~220-225
Febuxostat (Technical Grade)>99~238-240

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the purified final product.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification S1_1 Reactant Mixing S1_2 Reflux S1_1->S1_2 S1_3 Cooling & Precipitation S1_2->S1_3 S1_4 Filtration & Washing S1_3->S1_4 S1_5 Drying S1_4->S1_5 S2_1 Reactant Mixing S1_5->S2_1 Intermediate S2_2 Heating S2_1->S2_2 S2_3 Cooling & Acidification S2_2->S2_3 S2_4 Precipitation S2_3->S2_4 S2_5 Filtration & Washing S2_4->S2_5 S2_6 Drying S2_5->S2_6 P1 Recrystallization S2_6->P1 Crude Febuxostat F F P1->F Purified Febuxostat

Caption: Overall experimental workflow.

Concluding Remarks

The presented application notes and protocols offer a robust framework for the synthesis of Febuxostat using this compound as a precursor. While the direct literature precedent for this specific starting material is limited, the analogous chemistry with the corresponding ethyl ester is well-established and provides a high degree of confidence in the viability of this synthetic route. Researchers should optimize the reaction conditions for the methyl ester to achieve maximum yield and purity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to characterize the intermediates and the final product to ensure the desired quality standards are met.

References

Synthesis of Novel Anti-Inflammatory Compounds from Methyl 4-methylthiazole-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory compounds derived from Methyl 4-methylthiazole-5-carboxylate. It includes synthetic schemes, experimental procedures, and protocols for evaluating the anti-inflammatory activity of the synthesized compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. Thiazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[1][2] This application note focuses on the derivatization of this compound to generate novel amide and hydrazide compounds and the subsequent evaluation of their anti-inflammatory potential.

Synthetic Pathway

The general synthetic strategy involves the conversion of the ester functionality of this compound into amide or hydrazide moieties. This is a versatile approach to introduce chemical diversity and modulate the biological activity of the core thiazole scaffold.

Scheme 1: Synthesis of Thiazole Amide and Hydrazide Derivatives

Synthesis_Pathway start This compound intermediate1 4-Methylthiazole-5-carboxylic acid start->intermediate1 NaOH, H2O/EtOH Reflux intermediate2 4-Methylthiazole-5-carbonyl chloride intermediate1->intermediate2 SOCl2 Reflux final_hydrazide 4-Methylthiazole-5-carbohydrazide intermediate1->final_hydrazide NH2NH2·H2O EtOH, Reflux final_amide N-substituted-4-methylthiazole-5-carboxamide (Novel Compound A) intermediate2->final_amide R-NH2, Et3N DCM, 0°C to rt final_schiff N'-substituted-4-methylthiazole-5-carbohydrazide (Novel Compound B) final_hydrazide->final_schiff R-CHO, EtOH cat. AcOH, Reflux Experimental_Workflow cluster_invitro cluster_invivo cluster_mechanistic start Synthesis of Novel Thiazole Derivatives invitro In Vitro Screening start->invitro invivo In Vivo Studies invitro->invivo Active Compounds protein_denaturation Protein Denaturation Assay cox_lox COX/LOX Inhibition Assay mechanistic Mechanism of Action Studies invivo->mechanistic Potent Compounds paw_edema Carrageenan-Induced Paw Edema lead_opt Lead Optimization mechanistic->lead_opt pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway tnf Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex tnf->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb_nucleus->gene_expression activates novel_compound_a Novel Thiazole Compound novel_compound_a->ikk Inhibits stimuli Inflammatory Stimuli mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk activates mapk p38 MAPK mapkk->mapk activates ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 activates mapk_gene_expression Pro-inflammatory Gene Expression ap1->mapk_gene_expression activates novel_compound_b Novel Thiazole Compound novel_compound_b->mapk Inhibits

References

Large-scale synthesis protocol for Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 4-methylthiazole-5-carboxylate

This document provides a detailed protocol for the large-scale synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the synthesis of Cefditoren pivoxil and Febuxostat.[1][2] The described method is based on the Hantzsch thiazole synthesis, a reliable and high-yielding reaction for the formation of thiazole rings.[3][4]

Synthesis Pathway

The large-scale synthesis of the closely related ethyl ester involves a three-step, one-pot process commencing with the formation of a thioformamide intermediate from formamide and phosphorus pentasulfide. This is followed by a cyclization reaction with ethyl 2-chloroacetoacetate to form the thiazole ring. Finally, a purification step yields the target compound. A similar pathway can be envisioned for the methyl ester by substituting ethyl 2-chloroacetoacetate with its methyl counterpart.

Alternatively, 4-methylthiazole-5-carboxylic acid can be synthesized and subsequently esterified.[2]

Reaction Scheme:

A common industrial synthesis route is the reaction of a thioamide with an α-haloketone.[3][4] For the title compound, this involves the reaction of thioformamide with ethyl 2-chloroacetoacetate.

G cluster_1 Step 2: Hantzsch Thiazole Synthesis (Cyclization) Formamide Formamide Thioformamide Thioformamide Formamide->Thioformamide + P4S10 P4S10 Phosphorus Pentasulfide (P4S10) Thioformamide_ref Thioformamide Product Ethyl 4-methylthiazole-5-carboxylate Thioformamide_ref->Product + Ethyl 2-chloroacetoacetate ECA Ethyl 2-chloroacetoacetate Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product pH adjustment & Filtration

Caption: Workflow for the large-scale synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Quantitative Data

The following table summarizes the quantitative data for a large-scale synthesis of Ethyl 4-methylthiazole-5-carboxylate, which is a close analog of the methyl ester.[5]

ParameterValueReference
Molar Yield95.8%[5]
Purity99%[5]
Scale10 L Reactor[5]
Reaction Time6-8 hours for cyclization[5]
Reaction TemperatureRoom Temperature for cyclization[5]

For the synthesis of the parent carboxylic acid, a total yield of 75% with a purity of over 98% has been reported in a pilot plant test.[2]

Detailed Experimental Protocol

This protocol is adapted for the synthesis of the ethyl ester and can be modified for the methyl ester by using the corresponding starting materials.

Materials and Equipment:
  • 10 L glass reactor equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel

  • Nitrogen inlet

  • Filtration apparatus

  • Formamide

  • Phosphorus pentasulfide (P4S10)

  • Ethyl 2-chloroacetoacetate

  • Ethylene glycol dimethyl ether (solvent)

  • 20% Sodium hydroxide solution

  • Water

Procedure:
  • Reactor Setup: Assemble the 10 L glass reactor with a mechanical stirrer, thermometer, and constant pressure dropping funnel. Ensure the system is under a nitrogen atmosphere.

  • Initial Charge: Charge the reactor with 1 mole of phosphorus pentasulfide (P4S10) and 6 kg of ethylene glycol dimethyl ether as the solvent.[5]

  • Thioformamide Formation: Under stirring, slowly add 5 moles of formamide dropwise to the reactor. The reaction is allowed to proceed for 2 hours.[5]

  • Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise to the reaction mixture. Maintain the reaction at room temperature for 6-8 hours.[5]

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 10 °C.[5]

    • Collect the precipitated white solid product by filtration.[5]

    • Dissolve the solid product in four times its weight in water.[5]

    • Adjust the pH of the solution to 7-8 using a 20% sodium hydroxide solution.[5]

    • Cool the solution to 0-5 °C and collect the purified ethyl 4-methylthiazole-5-carboxylate as a white solid by filtration.[5]

Safety Considerations

  • Phosphorus pentasulfide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.

  • Thionyl chloride, which can be used to produce the acid chloride from the carboxylic acid, is corrosive and requires careful handling.[1]

Alternative Synthesis Routes

Other methods for the synthesis of related thiazole compounds exist, such as a one-pot procedure starting from ethyl acetoacetate and N-bromosuccinimide, followed by reaction with thiourea.[6] However, traditional two-step methods for similar compounds have been reported to have lower overall yields.[6] For the synthesis of the parent 4-methylthiazole-5-carboxylic acid, a process involving sulfidation, cyclization, and hydrolysis has been patented, boasting a total yield of 75% and purity greater than 98%.[2]

The choice of synthesis route on a large scale will depend on factors such as cost of starting materials, desired purity, and environmental considerations. The presented protocol offers a high-yielding and efficient method for producing Ethyl 4-methylthiazole-5-carboxylate, a key precursor for further chemical synthesis.

References

Hydrogenation of Methyl 4-methylthiazole-5-carboxylate to 4-methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylthiazole-5-carboxaldehyde is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, Cefditoren pivoxil. The selective synthesis of this aldehyde from its corresponding ester, methyl 4-methylthiazole-5-carboxylate, presents a common challenge in organic synthesis, namely the prevention of over-reduction to the alcohol. Direct catalytic hydrogenation of the ester to the aldehyde for this specific substrate is reported to be challenging under industrially viable conditions.

This document provides a detailed and robust three-step protocol for the synthesis of 4-methylthiazole-5-carboxaldehyde from this compound. The described methodology circumvents the difficulties of direct ester-to-aldehyde reduction by proceeding through a carboxylic acid intermediate, followed by conversion to the acyl chloride and subsequent selective hydrogenation via the Rosenmund reduction. This method is well-documented, scalable, and utilizes a poisoned palladium catalyst to ensure high selectivity for the desired aldehyde product.[1][2][3]

The overall transformation is as follows:

  • Saponification: Hydrolysis of this compound to 4-methylthiazole-5-carboxylic acid.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to 4-methylthiazole-5-carbonyl chloride using thionyl chloride.[1][4]

  • Rosenmund Reduction: Selective catalytic hydrogenation of the acyl chloride to 4-methylthiazole-5-carboxaldehyde using a palladium on barium sulfate (Pd/BaSO₄) catalyst.[1][2][3][5]

This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Materials and Methods

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Thionyl Chloride (SOCl₂)[1]

  • Palladium on Barium Sulfate (5% Pd)[1]

  • Anhydrous Xylene[1]

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Deionized Water

  • Petroleum Ether

  • Acetone

  • Standard laboratory glassware

  • Hydrogenation apparatus

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Hydrogen gas is flammable. Ensure the hydrogenation apparatus is properly set up and purged.

  • Handle all solvents and reagents with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.

Experimental Protocols

Step 1: Saponification of this compound

  • In a round-bottom flask, dissolve this compound in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting ester is fully consumed.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The resulting precipitate, 4-methylthiazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-methylthiazole-5-carbonyl chloride [1]

  • Place the dried 4-methylthiazole-5-carboxylic acid (e.g., 1.5 g) into a round-bottom flask equipped with a reflux condenser and a gas trap for acidic gases.[1]

  • Add an excess of thionyl chloride (e.g., 10 mL).[1]

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.[1]

  • The resulting crude 4-methylthiazole-5-carbonyl chloride is used directly in the next step without further purification.[1]

Step 3: Rosenmund Reduction to 4-methylthiazole-5-carboxaldehyde [1]

  • To the flask containing the freshly prepared acyl chloride, add anhydrous xylene (e.g., 30 mL).[1]

  • Add the Rosenmund catalyst, 5% Pd/BaSO₄. The catalyst loading can be optimized, but a typical starting point is 5-10% by weight relative to the acyl chloride.[6]

  • Set up the reaction mixture in a hydrogenation apparatus.

  • Heat the mixture to 140 °C (refluxing xylene) while bubbling hydrogen gas through the suspension.[1]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 petroleum ether-acetone mobile phase).[1]

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/BaSO₄ catalyst.

  • Extract the filtrate with 10% aqueous HCl (3 x 30 mL).[1]

  • Neutralize the combined aqueous extracts to a pH of 8 with sodium carbonate.[1]

  • Extract the neutralized aqueous solution with chloroform (3 x 30 mL).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-methylthiazole-5-carboxaldehyde.[1]

Data Presentation

The following table summarizes typical reaction parameters for the key hydrogenation step (Rosenmund Reduction).

ParameterValue/ConditionReference
Starting Material 4-methylthiazole-5-carbonyl chloride[1]
Catalyst Palladium on Barium Sulfate (5% Pd)[1][3]
Catalyst Poison Not explicitly required in the cited protocol for this substrate, as BaSO₄ provides low surface area to prevent over-reduction. For more reactive substrates, quinoline-sulfur or thiourea can be used.[3]
Solvent Xylene[1]
Temperature 140 °C (Reflux)[1]
Hydrogen Pressure Atmospheric (bubbling)[1][6]
Work-up Acid-base extraction[1]
Reported Yield Good (specific percentage not stated, but implied to be suitable for industrial production)[1]

Diagrams

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Rosenmund Reduction cluster_3 Work-up & Purification Ester Methyl 4-methylthiazole- 5-carboxylate Acid 4-methylthiazole- 5-carboxylic acid Ester->Acid NaOH, H₂O/MeOH AcylChloride 4-methylthiazole- 5-carbonyl chloride Acid->AcylChloride SOCl₂, Reflux Aldehyde 4-methylthiazole- 5-carboxaldehyde AcylChloride->Aldehyde H₂, Pd/BaSO₄ Xylene, 140°C Purified Pure Aldehyde Aldehyde->Purified Extraction & Concentration

Caption: Synthetic workflow for 4-methylthiazole-5-carboxaldehyde.

G AcylChloride Acyl Chloride (R-COCl) Adsorbs onto Pd surface Intermediate Organopalladium Intermediate R-CO-Pd-H AcylChloride->Intermediate Oxidative Addition H2 H₂ Dissociates on Pd to 2H• H2->Intermediate Aldehyde Aldehyde (R-CHO) Desorbs from surface Intermediate->Aldehyde Reductive Elimination HCl HCl Intermediate->HCl

Caption: Simplified mechanism of the Rosenmund reduction.

References

Application Notes and Protocols: Synthesis of 4-Methylthiazole-5-carboxamides via Aminolysis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylthiazole-5-carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. They are key structural motifs in various therapeutic agents, including potential treatments for type 2 diabetes and as COX inhibitors.[1][2] The synthesis of these amides is a critical step in the development of new pharmaceuticals. A common and efficient method for their preparation is the direct amidation of the corresponding ester, methyl 4-methylthiazole-5-carboxylate, with a primary or secondary amine. This document provides detailed application notes and a generalized experimental protocol for this transformation.

The direct amidation of esters offers a more atom-economical and environmentally friendly alternative to traditional methods that involve the activation of carboxylic acids.[3][4] Recent advancements have identified various catalytic systems, including iron(III) chloride, that can effectively promote this reaction under mild or solvent-free conditions.[3]

Reaction Scheme

Reaction Scheme of this compound with an amine to form a 4-Methylthiazole-5-carboxamide.

Experimental Data Summary

The following table summarizes representative quantitative data for the amidation of thiazole esters with amines, drawn from various literature sources. While specific examples for this compound are limited, the data from analogous reactions provide a strong basis for protocol development.

EntryThiazole SubstrateAmineCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
12-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid3,4,5-TrimethoxyanilineEDCI, DMAPDCMRT48~60-70[1]
22-Benzyl-4-methylthiazole-5-carboxylic acid4-(Thiazol-4-yl)anilineEDC-HCl, HOBtDMFRT24Good[5]
3General EstersPrimary/Secondary AminesFeCl₃ (15 mol%)Solvent-free801.5 - 1247-99[3]
4General EstersPrimary/Secondary AminesLa₂Na₈(OCH₂CF₃)₁₄(THF)₆ (0.5 mol%)Solvent-free806>35[4]
5General EstersPrimary/Secondary AminesMn(I)-pincer complex (1 mol%)Toluene12018Good[4]

Detailed Experimental Protocol: General Procedure for the Synthesis of N-substituted-4-methylthiazole-5-carboxamides

This protocol provides a general method for the direct amidation of this compound with a primary or secondary amine, adapted from literature procedures for direct ester amidation.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or other primary/secondary amines)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous solvent (e.g., toluene, or solvent-free)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Amine: Add the desired primary or secondary amine (1.2 - 2.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (0.15 eq.).

  • Reaction Conditions:

    • Solvent-Free: If conducting the reaction solvent-free, ensure the reactants form a mobile slurry. Heat the reaction mixture to 80 °C with vigorous stirring.

    • With Solvent: If a solvent is used, add anhydrous toluene to the flask. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-methylthiazole-5-carboxamide.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - this compound - Amine - Anhydrous FeCl3 start->setup reaction Heating and Stirring (80-120 °C or Solvent-Free) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with DCM - Wash with NaHCO3 & Brine monitoring->workup Complete purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification product N-substituted-4-methylthiazole-5-carboxamide purification->product end End product->end

Caption: Workflow for the synthesis of N-substituted-4-methylthiazole-5-carboxamides.

Logical Relationship of Amidation Strategies

amidation_strategies cluster_acid Carboxylic Acid Activation cluster_ester Direct Amidation carbox_acid Carboxylic Acid activated_intermediate Activated Intermediate carbox_acid->activated_intermediate Coupling Agents (EDC, HOBt, etc.) ester Ester (e.g., this compound) amide Amide Product ester->amide Catalyst (e.g., FeCl3) Heat amine Amine (Primary or Secondary) amine->amide amine->activated_intermediate activated_intermediate->amide

Caption: Comparison of amidation pathways from carboxylic acids versus esters.

References

Application Notes and Protocols: Methyl 4-methylthiazole-5-carboxylate as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylthiazole-5-carboxylate is a valuable heterocyclic building block in the synthesis of a variety of biologically active compounds. Its unique chemical structure allows for diverse functionalization, making it a key intermediate in the development of novel agrochemicals, particularly fungicides and insecticides. This document provides an overview of its applications, detailed experimental protocols for the synthesis of agrochemical derivatives, and quantitative data on their biological activities.

Application in the Synthesis of Thiazole-5-Carboxamide Fungicides

This compound can be readily hydrolyzed to its corresponding carboxylic acid, which serves as a crucial precursor for the synthesis of a wide range of N-substituted thiazole-5-carboxamide derivatives. These compounds have shown significant potential as potent fungicides.

Mechanism of Action of Thiazole-based Fungicides

Thiazole antifungals often function by inhibiting key enzymes in fungal cells.[1] One common mechanism is the inhibition of cytochrome P450 demethylase, an enzyme critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1] Disruption of this pathway alters membrane permeability, ultimately leading to cell death.[1] Another target for some thiazole carboxamides is the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, which disrupts fungal respiration.[2][3]

Diagram of the Ergosterol Biosynthesis Pathway Inhibition

erogsterol_pathway Lanosterol Lanosterol Enzyme Cytochrome P450 Demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Conversion FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component ThiazoleFungicide Thiazole-5-Carboxamide Fungicide ThiazoleFungicide->Enzyme Inhibition synthesis_workflow_acid start Start: Methyl 4-methylthiazole- 5-carboxylate hydrolysis Hydrolysis: NaOH (aq) start->hydrolysis acidification Acidification: HCl (aq) hydrolysis->acidification filtration Filtration & Washing acidification->filtration product Product: 4-Methylthiazole- 5-carboxylic Acid filtration->product synthesis_workflow_amide start Start: 4-Methylthiazole- 5-carboxylic Acid activation Acid Activation: SOCl₂ or EDC/HOBt start->activation coupling Amide Coupling: R-NH₂ activation->coupling workup Work-up & Purification coupling->workup product Product: Thiazole-5- carboxamide workup->product synthesis_workflow_thiamethoxam_intermediate start Start: 1,3-Dichloropropene & Sodium Thiocyanate substitution Substitution start->substitution rearrangement Thermal Rearrangement substitution->rearrangement chlorination Chlorination & Cyclization rearrangement->chlorination product Product: 2-chloro-5-chloromethyl- thiazole chlorination->product

References

Application Note: HPLC Analysis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quality control of such compounds due to its high resolution, sensitivity, and accuracy. This application note presents a robust HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions are summarized in the table below. A C18 column is a common choice for separating moderately polar organic compounds like the analyte. The mobile phase, a mixture of acetonitrile and water, provides good separation and peak shape. The detection wavelength is selected based on the UV absorbance of the thiazole ring system.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes

Method Validation (Hypothetical Data)

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes hypothetical performance characteristics of this HPLC method.

Table 2: Hypothetical Method Validation Parameters

ParameterResult
Retention Time ~ 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in methanol in a volumetric flask to achieve a theoretical concentration of 1000 µg/mL.

  • Dilute this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak areas.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc injection Injection (10 µL) hplc->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 4-methylthiazole-5-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this typically involves the reaction of a methyl 2-haloacetoacetate with thioformamide or a related sulfur source.

Q2: What are the key factors influencing the yield of the Hantzsch thiazole synthesis?

A2: Several factors can significantly impact the reaction yield, including the purity of starting materials, choice of solvent, reaction temperature, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.

Q3: Are there higher-yielding alternatives to the traditional two-step Hantzsch synthesis?

A3: Yes, one-pot synthesis procedures have been developed that offer significantly higher yields and simpler work-ups. For instance, a one-pot reaction starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea in a water/THF solvent system has been reported to increase the yield of the corresponding ethyl ester from less than 11% to 72%.[1][2] Another high-yield method involves the reaction of formamide with phosphorus pentasulfide, followed by cyclization with ethyl 2-chloroacetoacetate, reportedly achieving a molar yield of 95.8% for the ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of your α-halo-β-ketoester and thioamide. Impurities can lead to undesirable side reactions. Recrystallize or purify starting materials if necessary.
Incorrect Reaction Temperature Optimize the reaction temperature. The Hantzsch synthesis often requires heating, but excessive temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. A reported one-pot procedure heats the reaction mixture to 80°C.[2]
Inappropriate Solvent The choice of solvent is critical. While various solvents can be used, a mixture of water and Tetrahydrofuran (THF) has been shown to be effective in a high-yield, one-pot synthesis of the ethyl ester analog.[1][2]
Incorrect Stoichiometry Ensure the correct molar ratios of your reactants. A slight excess of the thioamide is sometimes used to drive the reaction to completion.
Reaction Time Too Short Monitor the reaction by TLC to ensure it has gone to completion. In a reported one-pot procedure, the reaction was heated for 2 hours.[2]
Presence of Impurities and Side Products
Observed Issue Potential Cause Recommended Solution
Multiple spots on TLC Formation of Isomeric Impurity: Under acidic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole.Maintain neutral or slightly basic reaction conditions to favor the formation of the desired product.
Unreacted Starting Materials: Incomplete reaction.Increase reaction time or temperature, or consider using a slight excess of one reactant. Monitor by TLC until the starting material spots disappear.
Formation of Oxazole: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.Use a high-purity thioamide.
Difficulty in Purification Product is an oil or does not crystallize easily. Attempt purification by column chromatography. For recrystallization, screen various solvents. A common technique is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) until turbidity is observed, followed by slow cooling.
Product co-elutes with impurities during chromatography. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the reported yields for different synthetic approaches to 4-methylthiazole-5-carboxylate esters.

Synthesis Method Starting Materials Solvent Reported Yield Reference
Conventional Two-Step Hantzsch SynthesisEthyl acetoacetate, NBS, ThioureaDichloromethane< 11%[2]
Improved One-Pot SynthesisEthyl acetoacetate, NBS, ThioureaWater/THF72%[1][2]
Formamide-based SynthesisFormamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetateEthylene glycol dimethyl ether95.8%

Experimental Protocols

Protocol 1: Improved One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1][2]

This protocol describes the synthesis of the ethyl ester analog, which can be adapted for the methyl ester by substituting methyl acetoacetate.

Materials:

  • Ethyl acetoacetate (6.50 g, 0.05 mol)

  • N-bromosuccinimide (NBS) (10.5 g, 0.06 mol)

  • Thiourea (3.80 g, 0.05 mol)

  • Water (50.0 mL)

  • Tetrahydrofuran (THF) (20.0 mL)

  • Ammonia solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate in water and THF.

  • Cool the mixture to below 0°C.

  • Slowly add NBS to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC (petroleum ether:ethyl acetate 2:1).

  • Add thiourea to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution to basify.

  • Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: High-Yield Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Materials:

  • Phosphorus pentasulfide (1 mole)

  • Ethylene glycol dimethyl ether (6 kg)

  • Formamide (5 moles)

  • Ethyl 2-chloroacetoacetate (5 moles)

  • 20% Sodium hydroxide solution

  • Water

Procedure:

  • In a 10 L glass reactor under a nitrogen atmosphere, add phosphorus pentasulfide and ethylene glycol dimethyl ether.

  • With stirring, slowly add formamide dropwise over 2 hours.

  • Subsequently, add ethyl 2-chloroacetoacetate dropwise and continue the reaction at room temperature for 6-8 hours.

  • Upon completion, cool the reaction mixture to 10°C and collect the white solid product by filtration.

  • Dissolve the solid product in four times its weight in water.

  • Adjust the pH to 7-8 with a 20% sodium hydroxide solution.

  • Filter the solution at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Methyl_acetoacetate Methyl acetoacetate Thioformamide Thioformamide Product This compound Thioformamide->Product Hantzsch Condensation Halogenating_agent Halogenating Agent (e.g., NBS) Alpha_halo_ester Methyl 2-haloacetoacetate Alpha_halo_ester->Product

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow Check_Purity Check Purity of Starting Materials Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Analyze_Impurities Analyze Impurities by TLC/NMR Adjust_pH Adjust pH to Neutral/Basic Analyze_Impurities->Adjust_pH Isomeric Impurity Optimize_Purification Optimize Purification Protocol Analyze_Impurities->Optimize_Purification Multiple Products End Improved Yield and Purity Purify_SM->End Adjust_Temp->End Change_Solvent->End Adjust_pH->End Optimize_Purification->End Start Start Start->Optimize_Conditions Start->Analyze_Impurities

Caption: Troubleshooting workflow for synthesis optimization.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Alpha_Halo_Ester α-Halo-β-ketoester Thioamide Thioamide Yield_Purity Yield & Purity Thioamide->Yield_Purity Solvent Solvent Choice Solvent->Yield_Purity Temperature Temperature Temperature->Yield_Purity pH pH pH->Yield_Purity

Caption: Key factors influencing the yield and purity of the final product.

References

Common side products in the Hantzsch synthesis of thiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Hantzsch synthesis of thiazole-5-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate?

The Hantzsch synthesis for this class of compounds typically involves the reaction of an α-halo-β-ketoester with a thioamide. A common route starts with the halogenation of ethyl acetoacetate, followed by cyclization with thiourea.[1]

Q2: What are some of the key applications of thiazole-5-carboxylates?

Thiazole-5-carboxylates, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, are important building blocks in organic synthesis. They are utilized in the preparation of various biologically active and medicinally significant compounds.[1][2] These derivatives have shown potential in the development of treatments for conditions like allergies, hypertension, inflammation, and certain infections.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Thiazole-5-carboxylate

Possible Cause 1: Suboptimal Reaction Conditions

The Hantzsch thiazole synthesis is sensitive to reaction conditions such as temperature, solvent, and reaction time. Conventional heating methods can sometimes lead to lower yields and require longer reaction times.[3]

Suggested Solution:

  • Microwave-assisted synthesis: This technique has been shown to significantly improve yields and reduce reaction times. For example, in the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave heating at 90°C for 30 minutes in methanol resulted in a 95% yield, compared to lower yields and 8-hour reaction times with conventional reflux.[3]

  • One-pot procedures: To minimize product loss during intermediate workup steps, a one-pot synthesis can be employed. This involves the in-situ generation of the α-haloketone followed by the addition of the thioamide without isolating the intermediate.[1][4]

Possible Cause 2: Decomposition of Reactants or Intermediates

In some variations of the Hantzsch synthesis, particularly under acidic conditions, the thioamide starting material can be unstable and decompose, leading to a decrease in the overall yield.[5]

Suggested Solution:

  • Control of pH: Maintaining a neutral or slightly basic medium during the cyclization step can help to prevent the decomposition of acid-sensitive thioamides. The use of a mild base like sodium carbonate has been reported in some procedures.[6]

Issue 2: Formation of an Unexpected Isomeric Side Product

Possible Cause: Reaction under Acidic Conditions

When the Hantzsch synthesis is carried out under acidic conditions with N-monosubstituted thioureas, a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[7]

Suggested Solution:

  • Avoid strongly acidic conditions: To favor the formation of the desired 2-aminothiazole product, it is recommended to perform the reaction in a neutral solvent. If acidic conditions are necessary for other reasons, be prepared to separate the resulting isomers, for which specific NMR and IR spectral differences have been noted.[7]

Issue 3: Presence of a High Molecular Weight Impurity

Possible Cause: Dimerization of the Product

A potential side reaction can lead to the formation of a dimeric byproduct, such as 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-ylamino]-4-methylthiazole-5-carboxylic acid ethyl ester.

Suggested Solution:

  • Control of Stoichiometry and Reaction Conditions: Carefully controlling the stoichiometry of the reactants may help to minimize the formation of this byproduct.

  • Purification: This dimeric impurity can be separated from the desired product through techniques like column chromatography or recrystallization.

Quantitative Data Summary

Reaction ConditionStarting MaterialsProductYield (%)Reference
Conventional Heating (Reflux)2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineLower yields[3]
Microwave Irradiation (90°C, 30 min)2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine95[3]
One-pot, Conventional Heating (80°C, 2h)Ethyl acetoacetate, NBS, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate72[1]
Conventional Heatingp-cyanophenol, thioacetamide, then ethyl 2-chloroacetoacetate (in acidic PPA)2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester46[5]

Experimental Protocols

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

  • Bromination: N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added to the cooled mixture. The reaction mixture is then stirred at room temperature for 2 hours. The disappearance of ethyl acetoacetate can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture, which is then heated to 80°C for 2 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

    • Ammonia solution (8.0 mL) is added to the filtrate.

    • The resulting yellow precipitate is stirred at room temperature for 10 minutes and then collected by filtration.

    • The filter cake is washed with water (3 x 100 mL).

  • Purification: The crude product is recrystallized from ethyl acetate and dried to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

Hantzsch_Side_Products Reactants α-Halo-β-ketoester + Thioamide Intermediate Thioalkylation Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Main_Product Thiazole-5-carboxylate (Desired Product) Dimerization Intermolecular Reaction Main_Product->Dimerization Side_Product_1 Isomeric Iminothiazole (Under Acidic Conditions) Side_Product_2 Dimeric Byproduct Cyclization->Main_Product Dehydration Cyclization->Side_Product_1 Alternative Tautomerization/ Cyclization Dimerization->Side_Product_2

Caption: Reaction pathway of Hantzsch synthesis and potential side product formation.

References

Technical Support Center: Purification of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of Methyl 4-methylthiazole-5-carboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for this compound? Recrystallization is a purification technique for solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a minimum amount of a hot, suitable solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).[1][2] This method is ideal for removing small quantities of impurities from solid products like this compound.

Q2: What are the key properties of pure this compound? While specific data for this exact compound is limited, here are its known identifiers:

  • Molecular Formula: C₆H₇NO₂S[3][4]

  • Molecular Weight: 157.19 g/mol [3][4]

  • CAS Number: 81569-44-0[3][4]

  • Appearance: Expected to be a solid at room temperature.[5] Related thiazole compounds appear as white, light yellow, or brown solids or liquids.[6][7]

  • Melting Point: The exact melting point is not widely reported in the literature. The isomeric compound, Methyl 5-methylthiazole-4-carboxylate, has a melting point of 90-91°C.[8] It is crucial to experimentally determine the melting point of your purified product to assess its purity.

Q3: How do I select the best solvent for recrystallization? The ideal solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10] The solvent's boiling point should also be lower than the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[9][11]

A summary of criteria for a good solvent includes:

  • The compound should be insoluble or sparingly soluble at room temperature.[10]

  • The compound must be very soluble in the boiling solvent.[9]

  • The solvent's boiling point must be lower than the compound's melting point.[9]

  • The solvent should not react with the compound.[10]

  • The solvent should be volatile enough to be easily removed from the crystals after filtration.[10]

For a heterocyclic ester like this compound, good starting points for solvent screening include ethyl acetate, acetone, ethanol, or a mixed solvent system like ethanol/water.[9][12] A related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, has been successfully recrystallized from ethyl acetate.[13]

Troubleshooting Guide

Problem: No crystals are forming after the solution has cooled.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[14]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool slowly again.[11] You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, there is still a significant amount of product in the solution.[11]

  • Possible Cause 2: The solution is supersaturated. Sometimes, crystal growth needs a point of initiation (nucleation).[14]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[15][16]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[16]

Problem: The compound separates as an oil, not crystals ("oiling out").

  • Possible Cause 1: The compound's melting point is below the temperature of the solution. This happens when the solution becomes saturated at a temperature where the compound is a liquid.[11]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed pair) and attempt to cool the solution more slowly. Slower cooling allows the solution to reach a lower temperature before saturation occurs.[11][14]

  • Possible Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, contributing to oiling out.

    • Solution: Consider purifying the crude material by another method first, such as column chromatography, to remove a larger portion of the impurities before attempting recrystallization.

Problem: The final crystal yield is very low.

  • Possible Cause 1: Too much solvent was used. As with the failure to form crystals, using an excessive amount of solvent will leave a large portion of your product dissolved in the mother liquor even after cooling.[11]

    • Solution: Before the experiment, perform small-scale solubility tests to determine the appropriate amount of solvent. If you suspect this is the issue, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration. Dilute the solution with a small excess of hot solvent before filtering to ensure the compound remains in solution.[9]

Data Presentation

Table 1: Qualitative Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
Non-Polar
Hexane/HeptaneLow69 / 98Good for non-polar compounds. Often used as the "poor" solvent in a mixed pair with a more polar solvent like Ethyl Acetate or Acetone.[12]
TolueneLow111Higher boiling point allows for a large temperature gradient, but can be difficult to remove completely.
Intermediate
Diethyl EtherMed-Low35Low boiling point limits the effective temperature range for dissolving solids.[9] Highly flammable.
Ethyl AcetateMedium77Good starting point. Often a good solvent for esters due to the "like-dissolves-like" principle.[12] Used for recrystallizing a similar thiazole ester.[13]
AcetoneMed-High56A versatile solvent, but its low boiling point can be a limitation.
Polar
IsopropanolHigh82A common choice for moderately polar compounds.
EthanolHigh78Often used in a solvent pair with water for polar compounds.[9]
WaterVery High100Good for polar compounds. The related aldehyde is slightly soluble in water, suggesting low solubility for the ester.[7] Can be an effective "poor" solvent with ethanol.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature, stirring after each drop.

  • Note if the compound dissolves readily in any solvent at room temperature. A solvent that dissolves the compound completely at room temperature is unsuitable.[10]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a hot water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice-water bath.

  • The best solvent is the one that dissolves the compound when hot but produces an abundant quantity of crystals upon cooling.[9]

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethyl acetate) to its boiling point.

  • Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude solid. Swirl the flask after each addition. Keep the solution at or near boiling during this process.[15]

  • (Optional) Hot Filtration: If insoluble impurities are present (visible as solid particles in the hot solution), add a small excess of hot solvent. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][2]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining mother liquor.[16]

  • Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by placing them in a desiccator. Determine the yield and measure the melting point to assess purity.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes cool_slowly Cool Solution Slowly to Room Temperature check_insoluble->cool_slowly No hot_filtration->cool_slowly ice_bath Place in Ice-Water Bath cool_slowly->ice_bath filtration Collect Crystals via Vacuum Filtration ice_bath->filtration wash Wash Crystals with Ice-Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: Experimental workflow for the purification of a solid compound by recrystallization.

Troubleshooting_Recrystallization problem Problem Encountered During Cooling no_crystals No Crystals Form problem->no_crystals Issue A oiling_out Compound 'Oils Out' problem->oiling_out Issue B too_much_solvent Cause: Too Much Solvent? no_crystals->too_much_solvent Likely supersaturated Cause: Supersaturation? no_crystals->supersaturated Possible mp_issue Cause: MP < Solution Temp? oiling_out->mp_issue Common impurity_issue Cause: High Impurity Level? oiling_out->impurity_issue Possible solve_solvent Solution: Boil off excess solvent and re-cool. too_much_solvent->solve_solvent solve_seed Solution: 1. Scratch inner surface of flask. 2. Add a seed crystal. supersaturated->solve_seed solve_mp Solution: Re-heat, add more solvent, and cool much slower. mp_issue->solve_mp solve_impurity Solution: Consider pre-purification (e.g., chromatography). impurity_issue->solve_impurity

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Troubleshooting low conversion rates in Methyl 4-methylthiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-methylthiazole-5-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound, particularly focusing on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis, the primary route for this compound, can stem from several factors.[1][2] The most common areas to investigate are the quality of your starting materials, the reaction conditions, and the work-up procedure. Inefficient work-up can lead to loss of product, while improper reaction conditions or impure reagents can lead to the formation of side products.

Q2: How critical is the purity of the starting materials, methyl 2-chloro-3-oxobutanoate and thioacetamide?

The purity of your starting materials is crucial for a successful synthesis.

  • Methyl 2-chloro-3-oxobutanoate: This α-haloketone is susceptible to decomposition.[3] Impurities can lead to unwanted side reactions, reducing the overall yield. It is advisable to use freshly prepared or purified methyl 2-chloro-3-oxobutanoate.

  • Thioacetamide: Thioacetamide is a key reagent that serves as the source of the sulfur and nitrogen atoms in the thiazole ring.[4] Its purity is essential. It can be prepared from acetamide and phosphorus pentasulfide.[4]

Q3: My reaction is not proceeding to completion. What reaction parameters should I check?

If you are observing a significant amount of unreacted starting material, consider the following:

  • Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others may require gentle heating to ensure the reaction goes to completion.[5] For instance, a related synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves heating to 80°C.[6]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Alcohols like methanol or ethanol are commonly used.[1]

Q4: I am observing the formation of significant side products. What could they be and how can I minimize them?

Side product formation is a common cause of low conversion rates. Potential side reactions in the Hantzsch synthesis include the self-condensation of the α-haloketone or reactions involving impurities. To minimize side products:

  • Control Stoichiometry: Ensure the correct stoichiometry of the reactants.

  • Temperature Control: Avoid excessive heating, which can promote side reactions.

  • Purify Starting Materials: As mentioned, use pure starting materials to avoid impurity-driven side reactions.

Q5: What is the best way to purify the final product, this compound?

Purification is essential to obtain a high-purity product. Common purification methods include:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[6] The choice of solvent for recrystallization is critical and should be determined experimentally.

  • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography can be employed to isolate the desired product.[5]

Troubleshooting Flowchart for Low Conversion Rates

Troubleshooting_Flowchart start Low Conversion Rate in This compound Synthesis check_reactants 1. Check Starting Materials start->check_reactants check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup purity_alpha_ketoester Purity of Methyl 2-chloro-3-oxobutanoate? check_reactants->purity_alpha_ketoester temp_correct Reaction Temperature Optimal? check_conditions->temp_correct extraction_efficient Extraction Procedure Efficient? check_workup->extraction_efficient purity_thioacetamide Purity of Thioacetamide? purity_alpha_ketoester->purity_thioacetamide Yes solution_purify_ketoester Action: Purify or use fresh α-haloketone. purity_alpha_ketoester->solution_purify_ketoester No solution_purify_thioacetamide Action: Recrystallize or synthesize fresh thioacetamide. purity_thioacetamide->solution_purify_thioacetamide No time_correct Reaction Time Sufficient? temp_correct->time_correct Yes solution_optimize_temp Action: Optimize temperature. Try gentle heating. temp_correct->solution_optimize_temp No solvent_correct Solvent Appropriate? time_correct->solvent_correct Yes solution_optimize_time Action: Increase reaction time and monitor by TLC. time_correct->solution_optimize_time No solution_optimize_solvent Action: Experiment with different solvents (e.g., ethanol). solvent_correct->solution_optimize_solvent No purification_method Purification Method Appropriate? extraction_efficient->purification_method Yes solution_optimize_extraction Action: Optimize extraction (pH, solvent volume, # of extractions). extraction_efficient->solution_optimize_extraction No solution_optimize_purification Action: Try alternative purification (recrystallization solvent screen, chromatography). purification_method->solution_optimize_purification No

Caption: Troubleshooting flowchart for low conversion rates.

Data on Synthesis Yields

The synthesis of related thiazole derivatives has shown a significant improvement in yield when switching from a traditional two-step process to a one-pot synthesis.

Synthesis MethodOverall YieldReference
Traditional Two-Step Synthesis<11%[6]
One-Pot Synthesis72%[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is for a related compound and can be adapted for the synthesis of the methyl ester.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (10.5 g, 0.06 mol) portion-wise.[6]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.[6]

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.[6]

  • Heat the reaction mixture to 80°C for 2 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid and wash the filter cake with water (3 x 100 mL).[6]

  • Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[6]

Protocol 2: Synthesis of Thioacetamide

Method A: From Acetonitrile and Hydrogen Sulfide

This method produces a solution of thioacetamide in acetonitrile.

Materials:

  • Acetonitrile

  • Hydrogen sulfide gas

  • Polymer-supported amine catalyst (e.g., Reilex® 425)

Procedure:

  • In a one-liter autoclave, combine 500 mL of acetonitrile and 10 grams of the polymer-supported amine catalyst.[7][8]

  • Stir and heat the solution to 110-130°C.[7][8]

  • Introduce hydrogen sulfide gas (34 g, 1.0 mol). The pressure will decrease as the reaction proceeds.[7][8]

  • The reaction takes 2 to 18 hours.[7][8]

  • After the reaction is complete, discharge the mixture from the reactor and filter it. The filtrate is an approximately 2M solution of thioacetamide in acetonitrile.[7][8]

Method B: From Acetamide and Phosphorus Pentasulfide

Materials:

  • Acetamide

  • Phosphorus pentasulfide

Procedure:

  • Treat acetamide with phosphorus pentasulfide. The idealized reaction is: CH₃C(O)NH₂ + 1/4 P₄S₁₀ → CH₃C(S)NH₂ + 1/4 P₄S₆O.[4]

  • Further purification of the resulting thioacetamide may be required.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Final Product methyl_acetoacetate Methyl Acetoacetate chlorination Chlorination of Methyl Acetoacetate methyl_acetoacetate->chlorination thioformamide Thioformamide (from Formamide + P4S10) cyclization Cyclization with Thioformamide thioformamide->cyclization chlorination->cyclization Methyl 2-chloro-3-oxobutanoate product Methyl 4-methylthiazole- 5-carboxylate cyclization->product

References

Technical Support Center: Synthesis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methylthiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone, typically ethyl or methyl 2-chloroacetoacetate, with a thioamide, such as thioformamide.[1]

Q2: What are the primary starting materials required for the Hantzsch synthesis of this compound?

A2: The key starting materials are an ester of 2-chloroacetoacetic acid (e.g., ethyl 2-chloroacetoacetate) and a source of the thioamide functional group, which is often generated in situ from formamide and a sulfurizing agent like phosphorus pentasulfide, or by using thioformamide directly.[3]

Q3: What are the common impurities I should be aware of during this synthesis?

A3: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual ethyl 2-chloroacetoacetate and thioformamide.

  • Isomeric Byproducts: Methyl 5-methylthiazole-4-carboxylate can form as a regioisomer.

  • Side-Reaction Products: Methyl 4-methyloxazole-5-carboxylate may be produced if formamide is present and reacts in place of the thioamide.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Poor quality of starting materials: Impurities in ethyl 2-chloroacetoacetate or thioformamide can lead to side reactions. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. 3. Incomplete reaction: The reaction may not have been allowed to proceed to completion.1. Verify reactant purity: Ensure the purity of starting materials using techniques like GC-MS or NMR before starting the synthesis. 2. Optimize reaction conditions: Experiment with different solvents (e.g., ethanol, methanol), temperatures (reflux is common), and reaction times. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 3. Monitor reaction progress: Use TLC to ensure the starting materials have been consumed before working up the reaction.
Presence of Multiple Spots on TLC After Reaction 1. Unreacted starting materials: Spots corresponding to the starting materials will be visible if the reaction is incomplete. 2. Formation of Methyl 4-methyloxazole-5-carboxylate: This can occur if formamide is used to generate thioformamide in situ and reacts directly with the chloroacetoacetate.[4] 3. Formation of Isomeric Byproducts: The formation of Methyl 5-methylthiazole-4-carboxylate is a possibility.1. Extend reaction time or increase temperature: Drive the reaction to completion. 2. Control the thionation step: Ensure the complete conversion of formamide to thioformamide before the addition of ethyl 2-chloroacetoacetate. 3. Purification: Utilize column chromatography to separate the desired product from its isomer. Analytical methods like HPLC and GC-MS can confirm the identity of the fractions.
Difficulty in Product Purification 1. Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product oiling out during crystallization: The product may not crystallize cleanly from the chosen solvent system.1. Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: Experiment with various solvent systems for recrystallization. Common choices include ethanol, ethyl acetate/hexane, or isopropanol. Seeding with a pure crystal can aid in crystallization.

Analytical Protocols

Accurate identification and quantification of this compound and its potential impurities are crucial for quality control. Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for monitoring reaction progress and quantifying the purity of the final product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute all components. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities, including starting materials and isomeric byproducts.

Parameter Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 90°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range 40-400 amu

Expected Elution Order and Key Fragmentation Patterns:

  • Ethyl 2-chloroacetoacetate: Will elute relatively early. Key fragments would arise from the loss of ethoxy and chloroacetyl groups.

  • Thioformamide: May be difficult to analyze by GC due to its polarity and potential for thermal degradation.

  • Methyl 4-methyloxazole-5-carboxylate & Isomers: These will likely have similar retention times. Differentiation will rely on their mass spectra. The molecular ion peak (M+) should be present. Fragmentation patterns will involve the loss of the methoxycarbonyl group and cleavage of the heterocyclic ring. Careful comparison of the fragmentation patterns of authentic reference standards is essential for unambiguous identification.

Visual Guides

Hantzsch Synthesis of this compound

Hantzsch Synthesis A Ethyl 2-chloroacetoacetate C Intermediate A->C + B Thioformamide B->C D This compound C->D Cyclization & Dehydration Oxazole Impurity Formation A Ethyl 2-chloroacetoacetate C Methyl 4-methyloxazole-5-carboxylate (Impurity) A->C + (Side Reaction) B Formamide (Thioformamide Precursor) B->C Troubleshooting Low Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) PurityOK->OptimizeConditions Yes PurifyReactants Purify or Replace Starting Materials PurityOK->PurifyReactants No MonitorReaction Monitor Reaction by TLC OptimizeConditions->MonitorReaction End Improved Yield MonitorReaction->End PurifyReactants->Start

References

Optimizing reaction conditions for the synthesis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 4-methylthiazole-5-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of the thiazole ring system. This typically involves the condensation of an α-halo ketone or ester with a thioamide. For this compound, a common approach is the reaction of methyl 2-chloroacetoacetate with formamide.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are typically methyl 2-chloroacetoacetate and a source of the thioamide moiety, such as formamide, which serves as a precursor to thioformamide in situ.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific reaction conditions and purification methods. Reported yields for analogous ethyl esters are often high, with some procedures claiming up to 95.8% for the crude product.[1] However, optimization is often necessary to achieve such high efficiency.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Q5: What are the common impurities or side products in this synthesis?

A5: Potential impurities can include unreacted starting materials, side-products from the decomposition of reactants or intermediates, and potentially isomeric thiazoles, although this is less common with the specified starting materials. In syntheses of related compounds, amide and other ester impurities have been noted.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in methyl 2-chloroacetoacetate or formamide can lead to side reactions. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 3. Incorrect stoichiometry: An improper ratio of reactants can result in incomplete conversion. 4. Presence of water: Moisture can interfere with the reaction.1. Purify starting materials: Ensure the purity of reactants before use. Use freshly opened reagents when possible. 2. Optimize temperature: Conduct small-scale experiments at various temperatures to find the optimal condition. A stepwise increase in temperature might be beneficial. 3. Verify stoichiometry: Carefully measure and ensure the correct molar ratios of the reactants. 4. Use anhydrous conditions: Dry solvents and glassware thoroughly before starting the reaction.
Multiple Spots on TLC (Impure Product) 1. Incomplete reaction: Unreacted starting materials will appear on the TLC plate. 2. Formation of side products: High temperatures or prolonged reaction times can lead to the formation of byproducts. 3. Decomposition of product: The product may be unstable under the reaction or work-up conditions.1. Increase reaction time or temperature: If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. 2. Optimize reaction conditions: Refer to the temperature optimization in the previous point. Consider using a milder base or catalyst if applicable. 3. Modify work-up procedure: Use gentle extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase: The product may have some water solubility, leading to loss during extraction. 2. Formation of an emulsion during extraction: This can make phase separation difficult. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Saturate the aqueous phase with brine: This can decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with the organic solvent. 2. Add brine to break the emulsion: Alternatively, allow the mixture to stand for a longer period or use a centrifuge if available. 3. Optimize chromatography conditions: Try different solvent systems (eluents) or use a different stationary phase. Gradient elution may be effective.
Product is an Oil Instead of a Solid 1. Presence of impurities: Impurities can lower the melting point of the product. 2. The product is inherently an oil at room temperature: While the analogous ethyl ester is a solid, the methyl ester may have a lower melting point.1. Purify the product further: Recrystallization from a suitable solvent system or column chromatography can help remove impurities. 2. Confirm product identity: Use spectroscopic methods (NMR, IR, MS) to confirm the structure of the obtained product.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of thiazole-5-carboxylates, which can serve as a basis for optimizing the synthesis of the methyl ester.

Reactants Solvent Temperature Reaction Time Yield (%) Notes
Formamide, Ethyl 2-chloroacetoacetateEthylene glycol dimethyl etherRoom Temperature6-8 hours95.8High yield for the ethyl ester analog.[1]
4-Methylthiazole-5-carboxylic acid, Thionyl chloride, then H₂/Pd-BaSO₄XyleneReflux (for hydrogenation)Not specifiedGoodSynthesis of the aldehyde from the acid chloride.[3]
This compound, NaBH₄, AlCl₃Monoglyme-10°C to 25°C~5 hoursNot specified for starting material recoveryReduction of the methyl ester to the alcohol.[2]
Methane amide, Phosphorus pentasulfide, then Chloro ethyl acetoacetateInert solventNot specifiedNot specified75 (for the acid)Three-step synthesis to the carboxylic acid.[4]

Experimental Protocols

Protocol 1: Direct Synthesis from Methyl 2-chloroacetoacetate and Formamide (Adapted from Ethyl Ester Synthesis)

This protocol is adapted from the synthesis of the corresponding ethyl ester.[1]

Materials:

  • Formamide

  • Methyl 2-chloroacetoacetate

  • Ethylene glycol dimethyl ether (anhydrous)

  • 20% Sodium hydroxide solution

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of formamide (5 equivalents) in anhydrous ethylene glycol dimethyl ether, slowly add methyl 2-chloroacetoacetate (1 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 10°C.

  • Slowly add the reaction mixture to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Esterification of 4-Methylthiazole-5-carboxylic Acid

This is a general procedure for the esterification of a carboxylic acid.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure using Sulfuric Acid Catalyst:

  • Suspend 4-Methylthiazole-5-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure using Thionyl Chloride:

  • Suspend 4-Methylthiazole-5-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes) at 0°C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and purify as described above.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants (Methyl 2-chloroacetoacetate, Formamide) mix Mix Reactants in Solvent prep_reactants->mix prep_solvent Prepare Anhydrous Solvent (Ethylene glycol dimethyl ether) prep_solvent->mix react Stir at Room Temperature (6-8 hours) mix->react monitor Monitor by TLC react->monitor monitor->react If incomplete quench Quench with Ice-Water monitor->quench If complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_purity Check Reactant Purity? start->check_purity impure Purify/Use Fresh Reactants check_purity->impure Yes check_temp Optimize Reaction Temp? check_purity->check_temp No impure->check_temp temp_adjust Run Small-Scale Tests at Different Temperatures check_temp->temp_adjust Yes check_time Extend Reaction Time? check_temp->check_time No temp_adjust->check_time time_adjust Increase Reaction Time & Monitor by TLC check_time->time_adjust Yes check_workup Review Work-up Procedure? check_time->check_workup No time_adjust->check_workup workup_adjust Modify Extraction/Purification (e.g., use brine, multiple extractions) check_workup->workup_adjust Yes end Improved Yield check_workup->end No workup_adjust->end

Caption: Troubleshooting logic for addressing low product yield.

References

Removal of unreacted starting materials from Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-methylthiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. This guide focuses on the removal of common unreacted starting materials following its synthesis, typically via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically unreacted starting materials from the Hantzsch thiazole synthesis. These include thioformamide and methyl 2-chloroacetoacetate (or its bromo-analogue). Depending on the reaction conditions, side-products from the decomposition of starting materials or further reactions of the product may also be present.

Q2: How can I monitor the progress of the reaction and the purity of my product?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A recommended solvent system for developing the TLC plate is a 2:1 mixture of petroleum ether and ethyl acetate.[1] The disappearance of the starting material spots and the appearance of the product spot will indicate the reaction's progress. Comparing the crude product to the starting materials on a TLC plate will also give a preliminary indication of purity.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification methods include:

  • Aqueous Workup: Washing the crude reaction mixture with various aqueous solutions to remove water-soluble impurities.

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure product to crystallize out.

  • Column Chromatography: Separating the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) as a solvent mixture (mobile phase) is passed through the column.

Q4: Is it possible to purify the product without using column chromatography?

A4: In many cases, yes. A thorough aqueous workup followed by recrystallization can often yield a product of high purity, especially if the reaction has gone to completion.[2] The choice of method depends on the level of purity required for subsequent steps.

Troubleshooting Guides

Aqueous Workup Issues

Problem: An emulsion forms during the liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if the reaction mixture contains surfactants or finely divided solids.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to the funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Problem: The desired product seems to have low recovery after extraction.

  • Possible Cause: The product may have some solubility in the aqueous phase, or the pH of the aqueous wash is not optimal.

  • Solution:

    • Perform multiple extractions (2-3 times) with the organic solvent to ensure complete removal of the product from the aqueous layer.

    • Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to minimize the solubility of the acidic product. A wash with a dilute sodium bicarbonate solution can be beneficial.

    • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Recrystallization Issues

Problem: The product does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, the wrong solvent may have been chosen, or the product may be an oil at the cooling temperature.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of the pure product to the cooled solution.

    • If the product is still an oil, try a different recrystallization solvent or a solvent mixture. For the structurally similar ethyl 2-amino-4-methylthiazole-5-carboxylate, ethyl acetate has been used successfully for recrystallization.[1]

Problem: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystals, or the chosen solvent did not effectively differentiate between the product and the impurity.

  • Solution:

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Perform a second recrystallization using the same or a different solvent system.

    • Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

Column Chromatography Issues

Problem: Poor separation of the product from starting materials on the column.

  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Use TLC to determine the optimal solvent system before running the column. A good starting point is a mixture of hexane and ethyl acetate.

    • A common mobile phase used for TLC of a similar thiazole derivative is 50% ethyl acetate/50% hexane.[2] For column chromatography, a less polar eluent is typically used initially, with the polarity gradually increased.

    • If the starting materials are very polar (like thioformamide), they may stick to the silica gel. In this case, a more polar eluent system may be required to elute the product while leaving the highly polar impurities on the column.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₆H₇NO₂S157.19solid (mp not specified)Not specifiedSoluble in many organic solvents.
Thioformamide CH₃NS61.1128-29105Soluble in water, ethanol, and ether.
Methyl 2-chloroacetoacetate C₅H₇ClO₃150.56-33 to -32.7137Soluble in organic solvents; sparingly soluble in water.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent like ethanol or THF, dilute the mixture with a significant volume of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with:

    • A saturated solution of sodium bicarbonate (to neutralize any acid and remove some polar impurities).

    • Water.

    • Brine (to aid in drying the organic layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization from Ethyl Acetate
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate), gradually increasing the polarity (e.g., to 90:10, 85:15, etc.) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Scheme cluster_reactants Starting Materials cluster_product Product Thioformamide Thioformamide Product Methyl 4-methylthiazole- 5-carboxylate Thioformamide->Product Hantzsch Thiazole Synthesis Chloroacetoacetate Methyl 2-chloroacetoacetate Chloroacetoacetate->Product Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup TLC TLC Analysis Workup->TLC Decision Is it Pure? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure_Product Pure Product Decision->Pure_Product Yes TLC_Recryst TLC Analysis Recrystallization->TLC_Recryst Column Column Chromatography Column->Pure_Product Decision_Recryst Is it Pure? TLC_Recryst->Decision_Recryst Decision_Recryst->Column No Decision_Recryst->Pure_Product Yes

References

Preventing byproduct formation in the synthesis of 4-methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-methylthiazole-5-carboxylates. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Q1: I am getting a low yield of my target 4-methylthiazole-5-carboxylate. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 4-methylthiazole-5-carboxylates, typically via the Hantzsch thiazole synthesis, can stem from several factors. Here are the most common causes and troubleshooting steps:

  • Purity of Starting Materials: The purity of reactants, particularly the α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and the thioamide source (e.g., thioformamide), is critical. Impurities can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired product.

    • Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. If necessary, purify the starting materials by distillation or recrystallization.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.

    • Temperature: The cyclization temperature for this reaction is often crucial. For the reaction of methanamide and chloro ethyl acetoacetate, a cyclization temperature of 75-80 °C has been reported to be effective.[1]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. Ethanol, methanol, and mixtures of water and THF have been successfully used.[1]

  • Incomplete Halogenation of the β-Ketoester: If you are preparing the α-halo-β-ketoester in situ or as a separate step, incomplete halogenation will result in unreacted β-ketoester, leading to a lower overall yield.

    • Recommendation: Ensure the halogenation step goes to completion. Monitor this step by TLC or NMR.

  • Hydrolysis of the Ester Group: During workup or under certain reaction conditions (e.g., prolonged heating in the presence of water and acid/base), the carboxylate ester can hydrolyze to the corresponding carboxylic acid.

    • Recommendation: Maintain anhydrous conditions where possible and use appropriate workup procedures to minimize hydrolysis. If hydrolysis occurs, the carboxylic acid can often be re-esterified if desired.

Q2: My final product is impure. What are the likely byproducts and how can I minimize their formation?

A2: Several byproducts can form during the synthesis of 4-methylthiazole-5-carboxylates. Identifying these impurities is the first step to mitigating their formation.

  • Formation of Oxazole Byproducts: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed through a similar condensation reaction.

    • Mitigation: Use a high-purity thioamide source. If you are preparing the thioamide in situ, ensure the reaction conditions favor its formation over the corresponding amide.

  • Formation of 2-Imino-2,3-dihydrothiazole Isomers: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-(N-substituted amino)thiazoles.

    • Mitigation: Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired aminothiazole.

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of byproducts and a lower yield of the desired product.

    • Mitigation: Optimize the reaction temperature and concentration of reactants. Adding the α-halo-β-ketoester slowly to the thioamide solution can sometimes minimize side reactions.

  • Formation of Dithiazolyl or other Complex Heterocycles: In some cases, more complex heterocyclic systems can be formed through secondary reactions of the initial product or intermediates.

    • Mitigation: Careful control of reaction stoichiometry and temperature is crucial. Shorter reaction times, once the main product is formed (as monitored by TLC), can help to prevent the formation of these more complex byproducts.

Q3: I am having difficulty purifying my 4-methylthiazole-5-carboxylate. What are the recommended purification methods?

A3: The choice of purification method depends on the nature of the impurities and the physical state of your product.

  • Recrystallization: This is a common and effective method for purifying solid 4-methylthiazole-5-carboxylates. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Column Chromatography: For liquid products or for separating mixtures of closely related compounds, column chromatography on silica gel is a powerful technique. A suitable eluent system can be determined by TLC analysis. A common eluent system for these types of compounds is a mixture of ethyl acetate and hexane.

  • Acid-Base Extraction: If your product has basic or acidic functionalities that differ from the impurities, an acid-base extraction can be an effective purification step. For example, if your product is a basic aminothiazole, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-methylthiazole-5-carboxylates?

A1: The most widely used method for the synthesis of 4-methylthiazole-5-carboxylates is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thioformamide). Variations of this method, including one-pot procedures, are also common.

Q2: What are the typical starting materials for the synthesis of ethyl 4-methylthiazole-5-carboxylate?

A2: The typical starting materials are:

  • An α-halo-β-ketoester: Ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate. These can be purchased directly or prepared by halogenating ethyl acetoacetate.

  • A thioamide source: Thioformamide is commonly used. It can be generated in situ from formamide and a thionating agent like phosphorus pentasulfide.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and convenient technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • α-Halo-β-ketoesters like ethyl 2-chloroacetoacetate are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides and their precursors can be toxic and have unpleasant odors. Handle them in a fume hood.

  • Solvents such as ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and use proper grounding techniques.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 4-Methylthiazole-5-carboxylate Derivatives (Qualitative Summary)

ParameterVariationEffect on YieldPotential ByproductsReference
Thioamide Source ThioformamideGenerally GoodVaries with purityGeneral Knowledge
Thiourea (for 2-amino derivatives)Good to Excellent2-Imino-2,3-dihydrothiazoleGeneral Knowledge
Reaction Temperature Too LowIncomplete reaction, low yieldUnreacted starting materialsGeneral Knowledge
Optimal (e.g., 75-80 °C)High yieldMinimized byproducts[1]
Too HighIncreased byproduct formationDimerization/polymerization productsGeneral Knowledge
Reaction pH AcidicCan lead to isomeric byproducts2-Imino-2,3-dihydrothiazoleGeneral Knowledge
Neutral/Slightly BasicFavors desired productMinimized isomeric byproductsGeneral Knowledge
Solvent Ethanol, MethanolGood yields reportedDependent on other conditions[1]
Water/THF mixtureGood yields in one-pot synthesisDependent on other conditionsGeneral Knowledge

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-Methylthiazole-5-carboxylate

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of Thioformamide (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formamide (1.0 eq) and phosphorus pentasulfide (0.25 eq) in a suitable anhydrous solvent (e.g., dioxane or THF). Heat the mixture to reflux for 1-2 hours. Cool the mixture to room temperature.

  • Cyclization: To the cooled thioformamide solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise while maintaining the temperature below 30 °C. After the addition is complete, heat the reaction mixture to 75-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Visualizations

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Condensation & Cyclization Condensation & Cyclization Ethyl 2-chloroacetoacetate->Condensation & Cyclization Thioformamide Thioformamide Thioformamide->Condensation & Cyclization Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate Condensation & Cyclization->Ethyl 4-methylthiazole-5-carboxylate Main Product Byproducts Byproducts Condensation & Cyclization->Byproducts Side Reactions

Caption: A simplified workflow for the Hantzsch synthesis of 4-methylthiazole-5-carboxylates.

Byproduct_Formation Common Byproduct Formation Pathways cluster_products Products Hantzsch Reaction Intermediates Hantzsch Reaction Intermediates Desired Thiazole Desired Thiazole Hantzsch Reaction Intermediates->Desired Thiazole Main Pathway (Thioamide) Oxazole Byproduct Oxazole Byproduct Hantzsch Reaction Intermediates->Oxazole Byproduct Side Pathway (Amide Impurity) Imino-dihydrothiazole Byproduct Imino-dihydrothiazole Byproduct Hantzsch Reaction Intermediates->Imino-dihydrothiazole Byproduct Side Pathway (Acidic Conditions)

Caption: Key pathways leading to the desired product and common byproducts in thiazole synthesis.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield/Purity Start Start Low Yield or Purity? Low Yield or Purity? Start->Low Yield or Purity? Check Starting Material Purity Check Starting Material Purity Low Yield or Purity?->Check Starting Material Purity Yes End End Low Yield or Purity?->End No Optimize Reaction Conditions (Temp, Time, pH) Optimize Reaction Conditions (Temp, Time, pH) Check Starting Material Purity->Optimize Reaction Conditions (Temp, Time, pH) Analyze Byproducts (TLC, NMR, MS) Analyze Byproducts (TLC, NMR, MS) Optimize Reaction Conditions (Temp, Time, pH)->Analyze Byproducts (TLC, NMR, MS) Select Appropriate Purification Select Appropriate Purification Analyze Byproducts (TLC, NMR, MS)->Select Appropriate Purification Select Appropriate Purification->End

Caption: A logical workflow for troubleshooting common issues in 4-methylthiazole-5-carboxylate synthesis.

References

Recrystallization solvent systems for purifying Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-methylthiazole-5-carboxylate via recrystallization. This document offers detailed experimental protocols, troubleshooting for common issues, and a framework for selecting an appropriate solvent system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may be encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves.

  • Inappropriate Solvent Choice: The solvent may be a poor choice for your compound. The ideal solvent should dissolve the compound when hot but not at room temperature. It is recommended to perform a solvent screen to identify a suitable solvent (see Experimental Protocols section).

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the material has dissolved and a small amount of solid remains, you can proceed to a hot filtration step to remove these impurities.

Q2: No crystals are forming upon cooling.

A2: This is a common issue with several potential causes and solutions:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Too Much Solvent: If the solution is too dilute, crystallization will be inhibited. You can gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes prevent crystal formation.

Q3: My compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too quickly.

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an "anti-solvent" in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of my recrystallized product is very low.

A4: A low recovery of the purified product can be due to several reasons:

  • Excess Solvent: Using too much solvent will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2]

Q5: The recrystallized product is still impure.

A5: If your product's purity has not significantly improved, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the impurities from your compound. A different solvent or a mixed solvent system might be necessary.

  • Inherent Impurities: Some impurities may have very similar solubility profiles to your product, making separation by recrystallization difficult. In such cases, another purification technique like column chromatography may be required.

Data Presentation: Solvent Screening for Recrystallization

Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the recommended first step. The following table should be used to record your experimental findings. Based on the polarity of the target molecule (a polar heterocyclic compound with an ester functional group), a range of solvents with varying polarities should be tested.

SolventPolaritySolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., color, crystal quality, oiling out)
WaterHigh
EthanolHigh
MethanolHigh
AcetoneMedium
Ethyl AcetateMedium
TolueneLow
HexaneLow

Experimental Protocols

Protocol for Determining a Suitable Recrystallization Solvent
  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the first solvent to be tested dropwise at room temperature, vortexing or shaking after each addition. Record if the compound dissolves readily. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe for crystal formation. An ideal solvent will yield a good quantity of well-formed crystals.

  • Repeat this procedure for a range of solvents with varying polarities to identify the most suitable one.

Protocol for Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip to the flask.

  • Heat the selected solvent in a separate beaker.

  • Add a small portion of the hot solvent to the flask containing the crude solid and bring the mixture to a boil.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry.

Protocol for Mixed-Solvent Recrystallization
  • Select a pair of miscible solvents. One in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Heat the "poor" solvent in a separate beaker.

  • While the solution of the compound is boiling, add the hot "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration as described in the single-solvent protocol.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent system and performing the purification.

Recrystallization_Workflow cluster_selection Solvent System Selection cluster_purification Purification Protocol start Start: Crude Methyl 4-methylthiazole-5-carboxylate test_single Test Single Solvents (e.g., Ethanol, Ethyl Acetate, Water) start->test_single evaluate_single Evaluate Solubility: - Insoluble Cold? - Soluble Hot? - Crystals on Cooling? test_single->evaluate_single good_single Suitable Single Solvent Found evaluate_single->good_single Yes test_mixed Test Mixed Solvents (e.g., Ethanol/Water, Toluene/Hexane) evaluate_single->test_mixed No dissolve Dissolve Crude Product in Minimum Hot Solvent good_single->dissolve evaluate_mixed Evaluate Miscibility & Crystallization test_mixed->evaluate_mixed evaluate_mixed->test_single No, try other solvents good_mixed Suitable Mixed Solvent System Found evaluate_mixed->good_mixed Yes good_mixed->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly Cool to Room Temperature, then in Ice Bath dissolve->cool No hot_filtration->cool Yes collect Collect Crystals via Vacuum Filtration cool->collect wash_dry Wash with Cold Solvent and Dry Crystals collect->wash_dry end Pure Methyl 4-methylthiazole-5-carboxylate wash_dry->end

Caption: Workflow for recrystallization solvent selection and purification.

References

Technical Support Center: Eco-Friendly Synthesis of Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the eco-friendly synthesis of Methyl 4-methylthiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common eco-friendly synthesis methods for this compound?

A1: The most prevalent eco-friendly methods for synthesizing this compound and its analogs are variations of the Hantzsch thiazole synthesis. These "green" approaches focus on minimizing hazardous waste, reducing reaction times, and using less toxic reagents. Key methods include:

  • One-Pot Synthesis: This method combines all reactants in a single vessel, often in an aqueous or mixed aqueous/organic solvent system, to reduce waste and simplify the procedure.[1][2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products.[3][4][5][6][7]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields, often at lower temperatures than conventional heating.[8][9][10]

Q2: What are the typical starting materials for the eco-friendly synthesis of this compound?

A2: The primary starting materials for the Hantzsch synthesis of this compound are:

  • A methyl β-ketoester, such as methyl acetoacetate.

  • A halogenating agent, often N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to form the α-halo-β-ketoester intermediate in situ.

  • A thioamide, most commonly thiourea, to provide the sulfur and second nitrogen atom for the thiazole ring.

Q3: Can I adapt the protocol for Ethyl 4-methylthiazole-5-carboxylate to synthesize the methyl ester?

A3: Yes, it is generally possible to adapt the protocols for the ethyl ester to synthesize the methyl ester by substituting ethyl acetoacetate with methyl acetoacetate. The reaction conditions, such as temperature, reaction time, and catalyst, will likely be very similar. However, it is always recommended to perform a small-scale trial reaction to optimize the conditions for the specific substrate.

Q4: What are the main advantages of using microwave or ultrasound assistance?

A4: Both microwave and ultrasound assistance offer significant advantages in line with green chemistry principles:

  • Rate Acceleration: Reactions are often completed in minutes rather than hours.[3][4][5][6][7]

  • Higher Yields: Improved energy transfer can lead to more efficient conversion of reactants to products.

  • Increased Purity: The rapid and uniform heating can minimize the formation of side products, simplifying purification.

  • Energy Efficiency: These methods often consume less energy compared to conventional heating methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete Halogenation of the β-ketoester Ensure the halogenating agent (e.g., NBS) is fresh and has been stored properly. Monitor the halogenation step by Thin Layer Chromatography (TLC) to confirm the consumption of the starting β-ketoester before adding the thioamide.
Decomposition of Thioamide Thiourea can decompose at high temperatures. If using conventional heating, ensure the reaction temperature does not significantly exceed the recommended value. For one-pot synthesis, add the thiourea after the initial halogenation step has cooled to the appropriate temperature.
Incorrect pH The cyclization step can be sensitive to pH. For one-pot syntheses in aqueous media, the pH may need to be adjusted. If the reaction is sluggish, consider the addition of a mild, non-nucleophilic base.
Catalyst Inactivity (for catalyzed reactions) If using a catalyst (e.g., for microwave or ultrasound-assisted methods), ensure it is active and used in the correct loading. Some catalysts may be sensitive to air or moisture.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Formation of 3-substituted 2-imino-2,3-dihydrothiazole isomer Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can lead to the formation of the isomeric 2-imino-2,3-dihydrothiazole.[11] To favor the desired 2-aminothiazole product, maintain neutral or slightly basic reaction conditions.
Dimerization or Polymerization of Reactants Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. Reduce the reaction temperature or time. Microwave and ultrasound methods can be particularly effective in minimizing these side reactions due to shorter reaction times.
Hydrolysis of the Ester If the reaction is performed in an aqueous medium under basic conditions for an extended period, the methyl ester group may be hydrolyzed to the corresponding carboxylic acid. Work up the reaction promptly once complete and avoid excessively basic conditions during extraction.
Problem 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | | Product is an oil instead of a solid | This can sometimes occur, especially if minor impurities are present. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography may be necessary. | | Co-elution of impurities during column chromatography | Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. Common eluents for this type of compound include mixtures of hexanes and ethyl acetate. | | Product is contaminated with starting materials | Ensure the reaction has gone to completion by TLC monitoring. If unreacted starting materials are present, consider adjusting the stoichiometry of the reactants or increasing the reaction time. An aqueous wash during workup can help remove unreacted thioamide and salts. |

Quantitative Data Comparison for Eco-Friendly Synthesis Methods

The following table summarizes typical reaction conditions and outcomes for various eco-friendly synthesis methods for 4-methylthiazole-5-carboxylate derivatives. Note that specific yields and reaction times can vary based on the exact substrates and equipment used.

MethodReactantsSolventCatalystTemp (°C)TimeYield (%)Reference
One-Pot Synthesis (Ethyl Ester) Ethyl acetoacetate, NBS, ThioureaWater/THFNone802 h72[2]
Microwave-Assisted (General 2-aminothiazoles) α-haloketone, ThioureaEthanolNone~705-15 minHigh[3]
Microwave-Assisted (N-phenyl-2-aminothiazole derivative) 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanolNone9030 min95[5]
Ultrasound-Assisted (General Thiazoles) Thiocarbohydrazone, α-haloketoneSolvent-freeNoneAmbient10-20 minHigh[12]
Ultrasound-Assisted (with Biocatalyst) Thiosemicarbazone derivative, Hydrazonoyl chlorideEthanolChitosan Hydrogel3520 min>87[9]

Experimental Protocols

Method 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Adaptable for Methyl Ester)

Materials:

  • Methyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Thiourea (1.0 eq)

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve methyl acetoacetate in a mixture of water and THF.

  • Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add NBS to the cooled mixture with stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Once the formation of the α-bromo intermediate is complete, add thiourea to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling, the product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with water and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.[2]

Method 2: Microwave-Assisted Synthesis of 2-Amino-4-methylthiazole Derivatives

Materials:

  • α-haloketone (e.g., methyl 2-chloroacetoacetate) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • In a microwave reactor vial, combine the α-haloketone and thiourea.

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a constant power (e.g., 170 W) for 5-15 minutes, maintaining the temperature at approximately 70°C.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Visualizations

Experimental Workflow for One-Pot Synthesis

G Workflow for One-Pot Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_end Final Product start1 Methyl Acetoacetate step1 1. Mix Methyl Acetoacetate and NBS in Water/THF at 0°C start1->step1 start2 NBS start2->step1 start3 Thiourea step3 3. Add Thiourea start3->step3 step2 2. Stir at Room Temperature for 2h step1->step2 step2->step3 step4 4. Heat at 80°C for 2h step3->step4 step5 5. Cool and Filter Precipitate step4->step5 step6 6. Wash with Water step5->step6 step7 7. Recrystallize step6->step7 end_product Methyl 2-amino-4-methylthiazole-5-carboxylate step7->end_product

Caption: One-Pot Synthesis Workflow.

Logical Relationship for Troubleshooting Low Yield

G Troubleshooting Low Yield problem Low or No Product Yield cause1 Incomplete Halogenation problem->cause1 cause2 Thioamide Decomposition problem->cause2 cause3 Incorrect pH problem->cause3 cause4 Catalyst Inactivity problem->cause4 solution1 Check NBS quality Monitor by TLC cause1->solution1 solution2 Control temperature Add thiourea at lower temp cause2->solution2 solution3 Adjust pH with mild base cause3->solution3 solution4 Use fresh catalyst Check loading cause4->solution4

Caption: Low Yield Troubleshooting Guide.

References

Validation & Comparative

Definitive Structural Validation: A Comparative Guide to Analytical Techniques for Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a compound such as Methyl 4-methylthiazole-5-carboxylate, a key heterocyclic building block, precise structural confirmation is essential for understanding its reactivity, properties, and potential biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, against other common spectroscopic techniques.

While a specific crystal structure for this compound is not publicly available, this guide will use expected data based on closely related thiazole derivatives to illustrate the strengths and limitations of each method.

Comparative Analysis of Structural Elucidation Methods

Single-crystal X-ray crystallography provides an unparalleled, definitive determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and stereochemistry. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable, complementary information about the molecular framework, functional groups, and connectivity.

The following table compares the type of information obtained from each technique for the structural characterization of this compound.

Analytical Technique Parameters Measured Expected Data for this compound Interpretation
Single-Crystal X-ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal packing- Crystal System: e.g., Monoclinic- Space Group: e.g., P2₁/c- Unit Cell Dimensions: e.g., a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95°- Key Bond Lengths: C=O (~1.21 Å), C-O (~1.34 Å), C-S (~1.72 Å), C=N (~1.33 Å)- Key Bond Angles: O=C-O (~125°), C-S-C (~92°)Provides the absolute three-dimensional structure of the molecule in the solid state. This is the only technique that directly "images" the atomic arrangement.
¹H NMR Spectroscopy Chemical shifts (δ), coupling constants (J), integration- δ ~ 8.8 ppm (s, 1H): Thiazole ring proton (H2)- δ ~ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃)- δ ~ 2.7 ppm (s, 3H): Methyl group protons on the thiazole ring (-CH₃)Confirms the presence and connectivity of proton environments in the molecule. The number of signals, their splitting patterns, and integration values help to piece together the molecular skeleton.
¹³C NMR Spectroscopy Chemical shifts (δ)- δ ~ 162 ppm: Ester carbonyl carbon (C=O)- δ ~ 158 ppm: Thiazole ring carbon (C2)- δ ~ 150 ppm: Thiazole ring carbon (C4)- δ ~ 125 ppm: Thiazole ring carbon (C5)- δ ~ 52 ppm: Methyl ester carbon (-OCH₃)- δ ~ 17 ppm: Methyl group carbon on the thiazole ring (-CH₃)Indicates the number of unique carbon environments and provides information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy Wavenumber of absorbed infrared radiation (cm⁻¹)- ~1720 cm⁻¹: Strong C=O stretch (ester)- ~1550 cm⁻¹: C=N stretch (thiazole ring)- ~1450 cm⁻¹: C=C stretch (thiazole ring)- ~1250 cm⁻¹: C-O stretch (ester)Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)- [M]+• at m/z 157.02: Molecular ion peak corresponding to the exact mass of C₆H₇NO₂S.Confirms the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry.[1]

Experimental Protocols

Single-Crystal X-ray Diffraction (Generalized Protocol)

This protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.

  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane).

    • Employ a slow evaporation technique at room temperature or a slow cooling method from a saturated solution to grow single crystals of suitable size and quality (ideally >0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to determine the unit cell parameters and the intensities of the reflections.

    • Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement:

    • Refine the initial atomic model against the experimental diffraction data to optimize the atomic coordinates, thermal parameters, and occupancies.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final refined structure using crystallographic software to check for geometric reasonability and overall quality of the model.

Spectroscopic Analyses
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound, highlighting the central role of X-ray crystallography in providing definitive structural proof.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structure Validation synthesis Synthesis of Methyl 4-methylthiazole-5-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Single Crystal Growth purification->crystallization proposed_structure Proposed Structure nmr->proposed_structure Propose Structure ir->proposed_structure Propose Structure ms->proposed_structure Propose Structure xray X-ray Diffraction Data Collection crystallization->xray refinement Structure Solution & Refinement xray->refinement final_structure Final 3D Structure refinement->final_structure refinement->proposed_structure Confirms

References

A Comparative Analysis of the Reactivity of Methyl and Ethyl 4-Methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In general, methyl esters are considered more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions, such as hydrolysis and reduction. This difference is attributed to the smaller steric hindrance of the methyl group and its weaker electron-donating character compared to the ethyl group. However, in the context of the reduction of methyl and ethyl 4-methylthiazole-5-carboxylate to 4-methylthiazole-5-carbaldehyde using reducing agents like sodium borohydride in the presence of aluminum chloride, the available literature suggests that their reactivity is comparable under the specified reaction conditions. This suggests that for certain transformations, the difference in reactivity between the two esters may be negligible.

Reactivity Comparison

The following table summarizes the expected and observed reactivity of methyl and ethyl 4-methylthiazole-5-carboxylate in common chemical transformations.

Reaction TypeReactantExpected Relative ReactivitySupporting Evidence/Rationale
Ester Hydrolysis Methyl 4-methylthiazole-5-carboxylateHigherBased on general principles of ester reactivity, the smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., hydroxide ion) and is a weaker electron-donating group, making the carbonyl carbon more electrophilic.
Ethyl 4-methylthiazole-5-carboxylateLowerThe bulkier ethyl group provides greater steric hindrance and has a slightly stronger inductive effect, which can decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
Reduction to Alcohol/Aldehyde This compoundComparableSynthetic protocols for the reduction to 4-methylthiazole-5-carbaldehyde using NaBH4/AlCl3 utilize identical reaction times and conditions for both the methyl and ethyl esters, implying similar reactivity under these specific conditions.
Ethyl 4-methylthiazole-5-carboxylateComparableThe use of strong reducing agent systems may overcome the subtle electronic and steric differences between the methyl and ethyl esters, leading to comparable reaction rates.

Experimental Protocols

The following experimental protocols are adapted from synthetic procedures described in the literature and provide a basis for comparing the reactivity of the two esters in a reduction reaction.

Reduction of this compound to 4-Methyl-5-hydroxymethylthiazole

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Aluminum chloride (AlCl3)

  • Monoglyme

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

  • Tetrahydrofuran (THF)

Procedure:

  • Charge a reaction vessel with monoglyme (200 ml) and cool to -10 °C.

  • Add NaBH4 (40.0 g) in one lot at -10 °C and stir for 15 minutes.

  • Slowly add AlCl3 (47.0 g) over 1 hour, maintaining the temperature between -10 to +5 °C. Stir for 30 minutes at 0 °C.

  • Add this compound (100.0 g) over 1 hour at 0-15 °C.

  • Stir the reaction mixture at 15-25 °C for 4 hours. Monitor the progress of the reaction by HPLC.

  • Pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 ml) and stir for 30 minutes.

  • Concentrate the reaction mixture at 50-60 °C to remove organic solvents.

  • Cool the reaction mixture to 5 °C and adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C, then heat to 45 °C.

  • Extract the product with THF (4 x 250 ml).

  • Combine the THF layers, treat with charcoal at 45 °C, and then distill off the THF at 50 °C to yield the title compound.

Reduction of Ethyl 4-Methylthiazole-5-carboxylate to 4-Methyl-5-hydroxymethylthiazole

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Sodium borohydride (NaBH4)

  • Aluminum chloride (AlCl3)

  • Monoglyme

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

  • Tetrahydrofuran (THF)

Procedure: The procedure is identical to the one described for the methyl ester, with the substitution of ethyl 4-methylthiazole-5-carboxylate (100.0 g) in step 4.

Reaction Pathway

The following diagram illustrates the reduction of 4-methylthiazole-5-carboxylate esters to the corresponding alcohol, which is a key transformation in the synthesis of various pharmaceutical intermediates.

G Reduction of 4-Methylthiazole-5-carboxylate Esters cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_methyl This compound reagents 1. NaBH4, AlCl3, Monoglyme 2. H3O+ workup start_methyl->reagents start_ethyl Ethyl 4-methylthiazole-5-carboxylate start_ethyl->reagents product 4-Methyl-5-hydroxymethylthiazole reagents->product

Caption: Reduction pathway for methyl and ethyl 4-methylthiazole-5-carboxylate.

Conclusion

Purity Analysis of Methyl 4-methylthiazole-5-carboxylate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of Methyl 4-methylthiazole-5-carboxylate and its structurally related alternatives, with a focus on purity determination through elemental analysis.

Elemental analysis is a robust and widely used technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretical values derived from the compound's molecular formula, a highly accurate assessment of purity can be achieved.

Theoretical Elemental Composition

The first step in purity analysis is to calculate the theoretical elemental composition of the target compound and its alternatives. This provides the benchmark against which experimental results will be compared. The molecular formulas and theoretical elemental percentages for this compound and three common alternatives are presented below.

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen% Sulfur
This compound C6H7NO2S45.854.498.9120.40
4-Methylthiazole-5-carboxylic acidC5H5NO2S41.953.529.7822.40
4-Methylthiazole-5-carboxaldehydeC5H5NOS47.233.9611.0125.22
Ethyl 4-methylthiazole-5-carboxylateC7H9NO2S49.115.308.1818.73

Experimental Determination of Purity

Combustion analysis is the standard method for the elemental analysis of organic compounds.[1] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified to determine the percentage of each element in the original sample.[1]

Below is a hypothetical comparison of experimental results for the four compounds, assuming a high-purity sample for this compound and varying levels of purity for the alternatives. The purity is calculated based on the deviation of the experimental carbon percentage from the theoretical value.

Compound NameTheoretical %CExperimental %C (Average)Calculated Purity (%)
This compound 45.8545.7599.78
4-Methylthiazole-5-carboxylic acid41.9541.1398.04
4-Methylthiazole-5-carboxaldehyde47.2346.2998.01
Ethyl 4-methylthiazole-5-carboxylate49.1148.1398.00

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the purity of an organic compound using an elemental analyzer.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start sample_prep Sample Preparation (Weighing & Encapsulation) start->sample_prep calibration Instrument Calibration (with Standard) start->calibration combustion Combustion (High Temp, O2 Atmosphere) sample_prep->combustion calibration->combustion reduction Gas Reduction (NOx to N2) combustion->reduction separation Gas Separation (Chromatography) reduction->separation detection Detection (TCD) separation->detection data_analysis Data Analysis (%C, %H, %N, %S) detection->data_analysis purity_calc Purity Calculation data_analysis->purity_calc end End purity_calc->end

References

A Spectroscopic Comparison of 4-Methylthiazole-5-Carboxylate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of various alkyl esters of 4-methylthiazole-5-carboxylic acid. This document provides a centralized resource of key spectral data to aid in the identification, characterization, and quality control of these important heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl and ethyl 4-methylthiazole-5-carboxylate. These values have been compiled from various literature sources. It is important to note that slight variations in chemical shifts and absorption frequencies can occur depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Spectroscopic Data

EsterThiazole-H (s)-CH₃ (s)-O-CH₂- (q)-CH₂-CH₃ (t)-O-CH₃ (s)Solvent
Methyl~8.95 ppm~2.76 ppm--~3.85 ppmCDCl₃
Ethyl~8.95 ppm~2.76 ppm~4.35 ppm~1.38 ppm-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

EsterC=OThiazole C2Thiazole C4Thiazole C5-CH₃-O-CH₂--CH₂-CH₃-O-CH₃Solvent
Methyl~162.5 ppm~159.0 ppm~149.0 ppm~128.0 ppm~16.5 ppm--~52.0 ppmCDCl₃
Ethyl~162.0 ppm~159.0 ppm~149.0 ppm~128.5 ppm~16.5 ppm~61.0 ppm~14.3 ppm-CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

EsterC=O StretchC=N StretchC-O StretchAromatic C-H Stretch
Methyl~1710-1730~1530-1550~1200-1250~3100-3150
Ethyl~1710-1730~1530-1550~1200-1250~3100-3150

Table 4: Mass Spectrometry Data (m/z)

EsterMolecular Ion [M]⁺Key Fragmentation PeaksIonization Method
Methyl157126, 98, 71Electron Ionization (EI)
Ethyl171142, 126, 98, 71Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 4-methylthiazole-5-carboxylate esters.

Synthesis of 4-Methylthiazole-5-Carboxylate Esters

A common method for the synthesis of these esters is the Fischer esterification of 4-methylthiazole-5-carboxylic acid.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Anhydrous alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-methylthiazole-5-carboxylic acid in an excess of the corresponding anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution to yield the crude ester.

  • Purify the crude product by column chromatography or distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-methylthiazole-5-carboxylate esters.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-Methylthiazole-5-carboxylic Acid + Alcohol reaction Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Work-up & Purification reaction->workup product 4-Methylthiazole-5-carboxylate Ester workup->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR product->ir ms MS product->ms interpretation Structure Confirmation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of esters.

Conclusion

This guide provides a foundational set of spectroscopic data for methyl and ethyl 4-methylthiazole-5-carboxylates. While comprehensive experimental data for higher alkyl esters remains to be fully documented in the literature, the presented information serves as a valuable reference for researchers. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds. Further research to populate the spectroscopic data for a wider range of esters will be beneficial to the scientific community.

A Comparative Guide to the Biological Activity of Methyl 4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Methyl 4-methylthiazole-5-carboxylate, a key derivative, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2][5] This guide provides a comparative analysis of the biological activities of its derivatives, focusing on anticancer and antimicrobial properties, supported by experimental data from recent studies.

Anticancer Activity

Derivatives of the 4-methylthiazole-5-carboxylate core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][5][6][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][6][7]

Comparative Efficacy of Thiazole Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
4c Benzylidene hydrazinyl-thiazole-oneMCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
Staurosporine (Ref.) Standard DrugMCF-7 (Breast)6.77 ± 0.41[7]
HepG2 (Liver)8.4 ± 0.51[7]
2a Hydrazinyl-thiazoleHela (Cervical)Not specified, but showed high inhibitory effect[6]
MCF-7 (Breast)Not specified, but showed high inhibitory effect[6]
HT-29 (Colorectal)Not specified, but showed high inhibitory effect[6]
2b Hydrazinyl-thiazoleHela (Cervical)Not specified, but showed high inhibitory effect[6]
MCF-7 (Breast)Not specified, but showed high inhibitory effect[6]
HT-29 (Colorectal)Not specified, but showed high inhibitory effect[6]
3d 4-methylthiazole-5-carboxylic acid derivativeMDA-MB-231 (Breast)Exhibited high potent activity[5]
Compound 1 4-methylthiazole-5-carboxylic acidMDA-MB-231 (Breast)Exhibited high potent activity[5]

Note: "Not specified" indicates that the source mentions significant activity without providing a precise IC₅₀ value.

Experimental Protocols: Anticancer Screening

MTT Assay for Cytotoxicity

The most frequently cited method for evaluating the in vitro cytotoxic effect of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, Hela, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 or 72 hours).[1][6]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Living cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Apoptosis Induction Pathway

Several active thiazole derivatives have been shown to induce apoptosis in cancer cells.[6] This process is a key mechanism for their anticancer activity.

G Thiazole Thiazole Derivative Cell Cancer Cell Thiazole->Cell Targets Mitochondria Mitochondrial Depolarization Cell->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases DNA_Frag DNA Fragmentation Caspases->DNA_Frag Apoptosis Apoptosis (Programmed Cell Death) DNA_Frag->Apoptosis

Caption: Simplified pathway of apoptosis induced by thiazole derivatives in cancer cells.

Antimicrobial Activity

Thiazole derivatives have also been extensively studied for their antimicrobial properties, showing activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi.[9][10][11][12]

Comparative Efficacy of Thiazole Derivatives Against Microbial Strains

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Compound 15 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeGram-positive bacteria (general)1.95–15.62[9]
12f Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeStaphylococcus aureusComparable to ampicillin & gentamicin
Bacillus subtilisComparable to ampicillin & gentamicin[13]
4f 4-methylthiazole derivativeEscherichia coli< 0.97
4i 4-methylthiazole derivativeEscherichia coli< 0.97[12]
3f 4-methylthiazole-(benz)azole derivativeP. aeruginosaHalf potency of reference drug[10][12]

Note: "Comparable" indicates that the source reports activity similar to standard antibiotics without providing precise MIC values.

Experimental Protocols: Antimicrobial Screening

Broth Microdilution Method

This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Workflow for Synthesis and Screening

The development of these biologically active compounds follows a structured workflow from chemical synthesis to biological evaluation.

G Start Starting Materials (e.g., Thiourea, Substituted Ketones) Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from synthesis to lead compound identification.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated moieties.

  • Antimicrobial Activity: SAR studies have shown that substitutions at various positions on the thiazole ring can significantly influence antimicrobial potency. For instance, the presence of an ethyl carboxylate substituent at the fifth position of the thiazole ring in one series of compounds was found to slightly decrease overall antimicrobial activity compared to other substitutions.[14]

  • Anticancer Activity: For anticancer agents, the presence of specific aryl groups attached to the core structure can enhance cytotoxicity.[6] For example, derivatives bearing 4-bromothiophen-2-yl, naphthalen-2-yl, and 2,5-difluorophenyl moieties exhibited significant anticancer activity against multiple cell lines.[6] Molecular docking studies suggest that these derivatives can effectively bind to biological targets like mucin oncoproteins, which are implicated in cancer therapy.[5]

This guide highlights the significant therapeutic potential of this compound derivatives. The presented data underscores the importance of continued research in modifying this versatile scaffold to develop novel and more effective anticancer and antimicrobial agents.

References

A Comparative Analysis of Synthetic Methodologies for Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency of its production is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative study of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for different synthetic approaches to this compound and its ethyl ester analogue, which is readily converted to the methyl ester.

Synthetic Route Key Reagents Reaction Steps Overall Yield (%) Product Purity (%) Reference
Route 1: Hantzsch-Type Synthesis Ethyl 2-chloroacetoacetate, Formamide, Phosphorus pentasulfide295.899[1]
Route 2: Three-Step Synthesis Methanamide, Phosphorus pentasulfide, Chloroacetylacetic ether, Sodium hydroxide375>98[2]
Route 3: One-Pot Synthesis (for 2-amino analogue) Ethyl acetoacetate, N-bromosuccinimide, Thiourea172Not Specified[3]

Experimental Protocols

Route 1: Hantzsch-Type Synthesis for Ethyl 4-methylthiazole-5-carboxylate

This method is a variation of the classic Hantzsch thiazole synthesis and offers a high yield and purity.

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether

  • Formamide

  • Ethyl 2-chloroacetoacetate

  • 20% Sodium hydroxide solution

Procedure:

  • Under a nitrogen atmosphere, a 10 L glass reactor is charged with 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether.

  • With stirring, 5 moles of formamide are slowly added dropwise over a period of 2 hours.

  • Subsequently, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction is allowed to proceed at room temperature for 6-8 hours.

  • Upon completion, the reaction mixture is cooled to 10 °C, and the resulting white solid product is collected by filtration.

  • The solid is then dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.

  • Filtration at 0-5 °C yields ethyl 4-methylthiazole-5-carboxylate as a white solid.[1]

Route 2: Three-Step Synthesis for 4-methylthiazole-5-carboxylic acid

This route involves a sequence of sulpho-reaction, cyclization, and hydrolysis.

Materials:

  • Methanamide

  • Phosphorus pentasulfide

  • Chloroacetylacetic ether

  • Sodium hydroxide solution

  • Hydrochloric acid (10%)

Procedure:

  • Sulpho-reaction: Methanamide is mixed with phosphorus pentasulfide.

  • Cyclization: Chloroacetylacetic ether is added to the mixture to carry out the cyclization reaction.

  • Hydrolysis: The organic phase from the cyclization is added to a sodium hydroxide solution for hydrolysis.

  • The reaction products are filtered to separate the 4-methylthiazole-5-carboxylic acid.

  • For purification, the filtrate can be treated with activated carbon, filtered, and then acidified with 10% hydrochloric acid to a pH of 3 to precipitate the product.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 General Experimental Workflow start Start: Select Synthetic Route reagents Prepare Starting Materials & Reagents start->reagents synthesis Perform Synthesis Reaction(s) reagents->synthesis workup Reaction Work-up & Isolation synthesis->workup purification Purification of Crude Product workup->purification analysis Characterization & Purity Analysis (NMR, HPLC, etc.) purification->analysis end End: Obtain Pure Product analysis->end

Caption: A generalized workflow for chemical synthesis and analysis.

G cluster_1 Route 1: Hantzsch-Type Synthesis cluster_2 Route 2: Three-Step Synthesis r1_start Ethyl 2-chloroacetoacetate + Formamide + P₄S₁₀ r1_reaction Cyclization in Ethylene Glycol Dimethyl Ether r1_start->r1_reaction r1_product Ethyl 4-methylthiazole-5-carboxylate r1_reaction->r1_product r2_start Methanamide + P₄S₁₀ r2_step1 Sulpho-reaction r2_start->r2_step1 r2_intermediate Intermediate Thioformamide r2_step1->r2_intermediate r2_step2 Cyclization r2_intermediate->r2_step2 r2_reagent Chloroacetylacetic ether r2_reagent->r2_step2 r2_intermediate2 Ester Intermediate r2_step2->r2_intermediate2 r2_step3 Hydrolysis (NaOH) r2_intermediate2->r2_step3 r2_product 4-methylthiazole-5-carboxylic acid r2_step3->r2_product

Caption: Comparative pathways for thiazole synthesis.

Discussion

The Hantzsch-type synthesis (Route 1) stands out for its high yield and purity in a relatively straightforward two-step process, making it an attractive option for laboratory-scale synthesis.[1] The three-step synthesis (Route 2), while having a slightly lower overall yield, is also a viable method, particularly as it directly produces the carboxylic acid, potentially saving a hydrolysis step if that is the desired final product.[2] The one-pot synthesis for the 2-amino analogue (Route 3) is noteworthy for its efficiency and improved environmental profile by using a water-mediated solvent system.[3] While this route produces a different derivative, it highlights a modern approach to thiazole synthesis that could potentially be adapted for the synthesis of this compound.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired scale, available starting materials, and the importance of overall yield versus process simplicity. The data and protocols provided herein offer a solid foundation for making an informed decision.

References

A Comparative Guide to the Purity Assessment of Methyl 4-methylthiazole-5-carboxylate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Methyl 4-methylthiazole-5-carboxylate, a key building block in the synthesis of various therapeutic agents, requires rigorous purity assessment. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and discuss the relative strengths of each method for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3] It excels at separating the main compound from its impurities, allowing for accurate quantification of each. For heterocyclic compounds like thiazole derivatives, reversed-phase HPLC is a common and effective method.[4][5][6][7][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is utilized.[7]

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard (of known purity)

    • This compound sample to be tested

    • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the expected UV absorbance of the thiazole ring).

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterValue
Retention Time (Main Peak)5.8 min
Area of Main Peak4,520,000
Total Peak Area4,580,000
Calculated Purity 98.69%

Note: The above data is illustrative.

Nuclear Magnetic Resonance (NMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[9][10][11] Instead, a certified internal standard of known concentration and purity is used.[10][12] ¹H NMR is particularly well-suited for this purpose due to its high sensitivity and the direct proportionality between signal integral and the number of protons.[12][13]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[14]

  • Reagents and Sample Preparation:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Internal Standard (e.g., Maleic Anhydride, of known high purity)

    • This compound sample to be tested

    • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and about 10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete T1 relaxation for all relevant signals, which is essential for accurate quantification.[13]

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte and a signal from the internal standard that do not overlap with any other signals.

    • For this compound, the singlet from the methyl group on the thiazole ring (around 2.5 ppm) is a good candidate. For the internal standard (Maleic Anhydride), the singlet from its two protons can be used.

    • The purity is calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the standard

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (m)20.5 mg10.2 mg
Molecular Weight (MW)157.19 g/mol 98.06 g/mol
Purity (P)To be determined99.9%
¹H NMR Signal~2.5 ppm (s)~7.1 ppm (s)
Number of Protons (N)32
Integral (I)1.000.32
Calculated Purity 98.5%

Note: The above data is illustrative.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Preparation Sample Test Compound: Methyl 4-methylthiazole- 5-carboxylate Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC For HPLC Prep_NMR Weigh accurately with Internal Standard, dissolve in CDCl3 Sample->Prep_NMR For NMR HPLC HPLC Analysis (C18 Column, UV Detector) Prep_HPLC->HPLC NMR NMR Spectroscopy (400 MHz, ¹H qNMR) Prep_NMR->NMR Data_HPLC Integrate Peaks, Calculate Area % HPLC->Data_HPLC Data_NMR Integrate Signals, Calculate Purity vs. Internal Standard NMR->Data_NMR Result Purity Report Data_HPLC->Result Data_NMR->Result

Caption: Workflow for purity assessment of this compound.

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on polarity, quantification by UV absorption.Quantification based on the direct proportionality of signal intensity to the number of nuclei.[9][11]
Reference Standard Requires a specific reference standard of the analyte.Uses a universal internal standard of known purity.[10]
Selectivity Excellent for separating closely related impurities and isomers.Can distinguish structurally different molecules but may have overlapping signals.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity, may not detect impurities below a certain threshold (e.g., <0.1%).
Structural Information Provides no structural information about impurities.Provides detailed structural information about the main compound and any observed impurities.[9]
Quantification Relative quantification (area percent), assumes all components have similar UV response.Absolute quantification, provides a direct measure of purity by weight.[10][11]
Throughput High throughput with autosamplers.Lower throughput due to longer acquisition times for quantification.

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity assessment of this compound.

  • HPLC is the method of choice for routine quality control and for detecting and quantifying trace-level impurities. Its high sensitivity and resolving power make it ideal for identifying the presence of by-products from synthesis.[3]

  • qNMR serves as an excellent primary method for providing an absolute purity value and for structural confirmation. It is particularly valuable for certifying reference standards and for gaining structural insights into any major impurities present in the sample.[9][12][13]

For comprehensive characterization and quality assurance in a drug development setting, a dual approach is often recommended. HPLC can be used for initial screening and routine checks, while qNMR can be employed to establish the absolute purity of key batches and reference materials. This integrated strategy ensures a thorough understanding of the compound's purity profile, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to In Silico and In Vitro Studies of Methyl 4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational (in silico) and laboratory-based (in vitro) methodologies. Methyl 4-methylthiazole-5-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of in silico predictions versus in vitro experimental results for these derivatives across three key therapeutic areas: cancer, inflammation, and hyperuricemia. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to illuminate the predictive power and limitations of computational models in the early stages of drug discovery.

Section 1: Anticancer Activity - Targeting Mucin 1 (MUC1)

A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential as anti-breast cancer agents. The study focused on Mucin 1 (MUC1) as a therapeutic target, a protein overexpressed in many adenocarcinomas.

Data Presentation: In Silico vs. In Vitro Results

The correlation between the predicted binding affinity from molecular docking and the actual cytotoxic activity against the MDA-MB-231 breast cancer cell line is summarized below. The in silico docking was performed to understand the binding modes of the synthesized compounds with the MUC1 protein.[1] The in vitro anticancer activity was determined using the MTT assay, which measures cell viability.[1][2]

Compound IDIn Silico: Molecular Docking Score (kcal/mol) with MUC1In Vitro: Anti-proliferative Activity against MDA-MB-231 (% Inhibition at 10 µM)
1 -7.270%
3b -8.165%
3d -8.572%
3e -8.368%
3f -7.960%
3i -8.062%
Celecoxib (Standard) Not Reported75%

Note: Data is compiled from "Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents".[1]

Experimental Protocols

In Silico: Molecular Docking against MUC1

  • Protein Preparation : The three-dimensional crystal structure of the MUC1 protein was obtained from the Protein Data Bank.

  • Ligand Preparation : The 2D structures of the this compound derivatives were drawn using chemical drawing software and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Simulation : Molecular docking analysis was performed using ArgusLab 4.0.1.[1] The binding site was defined based on the active site of the MUC1 protein. The software's genetic algorithm was used as the search algorithm to explore possible binding conformations.

  • Analysis : The docking results were analyzed based on the binding energy scores (in kcal/mol), with more negative scores indicating a higher predicted binding affinity.

In Vitro: MTT Assay for Anticancer Activity

  • Cell Culture : The human breast adenocarcinoma cell line, MDA-MB-231, was cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding : Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The synthesized derivatives were dissolved in DMSO and diluted to the desired concentrations (e.g., 10 µM) with the culture medium. The cells were then treated with these compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.[4]

  • Formazan Solubilization : The resulting formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability inhibition was calculated relative to untreated control cells.[3][4]

Visualization

G cluster_in_silico In Silico Workflow cluster_in_vitro In Vitro Workflow prep_protein Prepare MUC1 Protein Structure docking Molecular Docking (ArgusLab) prep_protein->docking prep_ligand Prepare Thiazole Derivatives (3D) prep_ligand->docking analysis_silico Analyze Binding Energy (kcal/mol) docking->analysis_silico comparison Compare Results analysis_silico->comparison Predicted Affinity cell_culture Culture MDA-MB-231 Cells treatment Treat Cells with Derivatives cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay analysis_vitro Measure Absorbance & Calculate % Inhibition mtt_assay->analysis_vitro analysis_vitro->comparison Actual Cytotoxicity

Caption: Workflow comparing in silico and in vitro anticancer evaluation.

Section 2: Anti-inflammatory Activity - Targeting Cyclooxygenase (COX)

A series of thiazole carboxamide derivatives were investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Data Presentation: In Silico vs. In Vitro Results

This table compares the in silico binding affinities of the derivatives with the COX-2 enzyme against their in vitro inhibitory concentrations (IC50) for both COX-1 and COX-2.[5][6]

Compound IDIn Silico: Binding Affinity (ΔG) with COX-2 (kcal/mol)In Vitro: COX-1 IC50 (µM)In Vitro: COX-2 IC50 (µM)In Vitro: Selectivity Index (COX-1/COX-2)
2a -10.212.650.9582.766
2b -10.540.2390.1911.251
2j -10.091.4430.9571.507
Celecoxib (Standard) -11.520.050.002123.8

Note: Data is compiled from "New Thiazole Carboxamide Derivatives as COX Inhibitors...".[5]

Experimental Protocols

In Silico: Molecular Docking against COX-2

  • Protein and Ligand Preparation : The X-ray crystal structure of the human COX-2 enzyme was obtained from the Protein Data Bank. The thiazole derivatives were prepared and energy-minimized as previously described.

  • Docking and Binding Free Energy Calculation : Molecular docking was performed to predict the binding poses of the compounds within the COX-2 active site. The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method was used to estimate the binding free energy (ΔG), which provides a more refined prediction of binding affinity.[2]

  • Analysis : The calculated binding free energies (ΔG in kcal/mol) were compared among the derivatives, with more negative values suggesting stronger binding.

In Vitro: COX Inhibition Assay

  • Enzyme and Substrate Preparation : Purified human COX-1 and COX-2 enzymes were used. Arachidonic acid served as the substrate.

  • Assay Procedure : The assay was typically performed in a 96-well plate format. The enzyme (either COX-1 or COX-2) was pre-incubated with various concentrations of the test compounds.[1][7]

  • Reaction Initiation and Termination : The enzymatic reaction was initiated by adding arachidonic acid. After a set incubation period, the reaction was stopped.

  • Detection : The amount of prostaglandin produced was quantified, often using an enzyme immunoassay (EIA) kit that detects a specific prostaglandin like PGE2.[8]

  • Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated from the dose-response curves. The selectivity index was determined by the ratio of COX-1 IC50 to COX-2 IC50.

Visualization

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Derivatives Thiazole Derivatives Thiazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by thiazole derivatives.

Section 3: Gout and Hyperuricemia - Targeting Xanthine Oxidase (XO)

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid were synthesized and evaluated as potential inhibitors of Xanthine Oxidase (XO), an enzyme crucial in purine metabolism and the production of uric acid. Elevated uric acid levels are a primary cause of gout.

Data Presentation: In Silico vs. In Vitro Results

This table presents a comparison between the in silico predictions and the in vitro XO inhibitory activity for selected derivatives.[9]

Compound IDIn Silico: Docking Score (if available)In Vitro: Xanthine Oxidase IC50 (µM)
5b (p-Fluoro) Not explicitly provided, but noted as a potent inhibitor in silico.0.57
5c (p-Chloro) Not explicitly provided, but noted as a potent inhibitor in silico.0.91
Allopurinol (Standard) Not Reported1.83

Note: Data is compiled from "2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors...".[9]

Experimental Protocols

In Silico: Prediction of XO Inhibitors

  • Target and Ligand Preparation : The 3D structure of Xanthine Oxidase was retrieved from a protein database. The synthesized derivatives were prepared and optimized.

  • Computational Screening : Various in silico methods, including molecular docking, were employed to predict the binding interactions and potential inhibitory activity of the derivatives against the XO enzyme.[9] These predictions help in identifying key structural features required for potent inhibition.

In Vitro: Xanthine Oxidase Inhibition Assay

  • Assay Principle : The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid production can be measured spectrophotometrically by the increase in absorbance at approximately 295 nm.[5]

  • Reagent Preparation : A reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations was prepared.

  • Enzyme Reaction : The reaction was initiated by adding a solution of xanthine oxidase.

  • Data Acquisition : The rate of uric acid formation was monitored by measuring the change in absorbance over time with a spectrophotometer.

  • Analysis : The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control reaction. The IC50 value was then determined from these results.[5]

Visualization

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Gout Gout UricAcid->Gout XO Xanthine Oxidase Thiazole_Derivatives Thiazole Derivatives Thiazole_Derivatives->XO Inhibition

Caption: Inhibition of uric acid production by targeting Xanthine Oxidase.

Conclusion

This guide demonstrates a generally positive correlation between in silico predictions and in vitro experimental outcomes for this compound derivatives. In all three case studies, compounds identified as promising through molecular docking or other computational methods often exhibited significant biological activity in laboratory assays.

However, it is crucial to note that in silico tools are predictive and serve as a guide for prioritizing compounds for synthesis and testing. The absolute values of docking scores do not always perfectly correlate with the potency observed in vitro (e.g., IC50 values). Factors such as compound solubility, cell permeability, and off-target effects, which are not always fully captured by simple docking models, play a significant role in the overall biological activity.

Therefore, an integrated approach, where computational screening is followed by rigorous in vitro validation, remains the most effective strategy in the quest for new and improved therapeutic agents. This combination allows for a more efficient allocation of resources, accelerating the journey from initial concept to potential clinical candidate.

References

A Comparative Guide to Modern Synthetic Routes for Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-methylthiazole-5-carboxylate, a crucial intermediate for various pharmaceuticals, has traditionally been approached through multi-step procedures that are often inefficient. Recent advancements have led to the development of more streamlined and efficient one-pot synthesis protocols. This guide provides an objective comparison between traditional and modern synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

Performance Comparison: Traditional vs. Modern Synthesis

The primary advantage of modern one-pot procedures lies in their significantly improved yields and simplified experimental setups compared to conventional two-step methods. The following table summarizes the key performance indicators for these approaches.

Performance MetricTraditional Two-Step SynthesisModern One-Pot Synthesis
Overall Yield < 11%[1]72%[1]
Reaction Time Multiple hours over two stepsApproximately 4 hours[1]
Key Reagents Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea[1]Ethyl acetoacetate, NBS, Thiourea[1]
Solvent System Dichloromethane, followed by a second solvent system[1]Water and Tetrahydrofuran (THF)[1]
Work-up Procedure Tedious, involving multiple extractions and purifications[1]Simplified, direct isolation of the product[1]

Experimental Protocols

Modern One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient, one-pot procedure for synthesizing a closely related and equally important precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[1]

  • NBS (0.06 mol) is added to the cooled mixture.[1]

  • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).[1]

  • Thiourea (0.05 mol) is then added to the mixture.[1]

  • The reaction mixture is heated to 80°C for 2 hours.[1]

  • After the reaction is complete, the mixture is cooled. The resulting solid is collected by filtration.[1]

  • The collected solid is washed with water.[1]

  • The crude product is purified by recrystallization from ethyl acetate to yield the final product.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and a comparison of the synthetic approaches.

G cluster_workflow Experimental Workflow: One-Pot Synthesis A Reactant Preparation (Ethyl acetoacetate, Water, THF) B Cooling to < 0°C A->B C Addition of NBS B->C D Stirring at Room Temperature (2h) C->D E Addition of Thiourea D->E F Heating to 80°C (2h) E->F G Cooling and Filtration F->G H Washing with Water G->H I Recrystallization H->I J Final Product I->J

Caption: Experimental workflow for the one-pot synthesis.

G cluster_comparison Logical Comparison of Synthesis Methods cluster_trad_cons Disadvantages cluster_mod_pros Advantages Traditional Traditional Two-Step Synthesis LowYield Low Overall Yield (<11%) Traditional->LowYield TediousWorkup Tedious Work-up Traditional->TediousWorkup MultipleSteps Multiple Steps Traditional->MultipleSteps Modern Modern One-Pot Synthesis HighYield High Overall Yield (72%) Modern->HighYield SimplifiedProcedure Simplified Procedure Modern->SimplifiedProcedure OnePot One-Pot Reaction Modern->OnePot

Caption: Advantages and disadvantages of synthesis methods.

Future Outlook: Novel Catalytic Approaches

While the one-pot synthesis represents a significant improvement, the development of novel catalytic systems remains a key area of research. For instance, the use of a Palladium on Barium Sulfate (Pd/BaSO₄) catalyst has shown promise in the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to yield 4-methyl-5-formylthiazole, a related valuable intermediate.[2] This catalytic approach is noted for being more environmentally friendly and suitable for industrial-scale production.[2] Future research may focus on adapting such catalytic systems for the direct synthesis of this compound, potentially offering even greater efficiency and sustainability.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-methylthiazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 4-methylthiazole-5-carboxylate, providing procedural steps for researchers, scientists, and drug development professionals. This document synthesizes safety data from structurally similar compounds to offer a comprehensive operational and disposal plan in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling for Disposal

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. Based on data for similar thiazole derivatives, this includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2][3]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.[4]

  • Spill and Contamination Cleanup:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2]

    • Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material and contaminated debris into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection of the hazardous waste.

    • The final disposal must be conducted by a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.[2][4][5]

Hazard Profile of Structurally Similar Thiazole Compounds

The following table summarizes the key hazard information for compounds structurally similar to this compound. This data underscores the importance of handling this chemical with care.

Hazard Classification4-Methylthiazole-5-carboxaldehyde4-Methylthiazole4-Methyl-5-thiazole ethanol4-Methylthiazole-5-carboxylic acid
GHS Pictograms DangerWarningWarningWarning
Hazard Statements Causes serious eye damage (H318)[1]Causes skin irritation, Causes serious eye irritation[2]Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]May cause an allergic skin reaction (H317)
Personal Protective Equipment Safety goggles, gloves, protective clothing[1]Safety goggles, gloves, protective clothing[2]Safety goggles, gloves, protective clothing[3]Dust mask, eye shields, face shields, gloves

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Protective Clothing start->ppe container Prepare Labeled, Sealed, and Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer spill Spill Occurs? transfer->spill cleanup Clean Spill with Inert Absorbent spill->cleanup Yes store Store Container in a Designated, Ventilated, and Secure Area spill->store No dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->transfer contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for Handling Methyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of Methyl 4-methylthiazole-5-carboxylate, a crucial compound in various research and development applications. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work. This document is intended for researchers, scientists, and professionals in the field of drug development.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for structurally similar thiazole derivatives.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing.[1]Thiazole derivatives can cause serious eye irritation or damage.[2][3][4] Goggles provide direct protection, while a face shield offers a broader barrier.
Hand Protection Disposable, powder-free nitrile gloves.[1][2] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[2][5]Nitrile gloves provide good short-term protection against a wide range of chemicals.[1][2] Powder-free gloves are recommended to prevent contamination of the work area.[1][2]
Body Protection A laboratory coat, preferably flame-retardant.[1] For larger quantities or significant splash risks, a chemical-resistant apron is advised.[2]Protects skin and personal clothing from accidental spills and contamination.[1][2] The lab coat should be fully buttoned to provide maximum coverage.[2]
Respiratory Protection A NIOSH-approved N95 or N100 respirator may be necessary if handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]The primary control measure is to handle the compound in a well-ventilated area, such as a chemical fume hood.[2] If engineering controls are insufficient, respiratory protection is required as thiazole derivatives can cause respiratory irritation.[4]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[2]Protects feet from spills and falling objects.[2]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.
Skin Contact Take off contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water.[3][6] Seek medical attention if skin irritation occurs.[6]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[2][3] Do NOT induce vomiting.[2][8] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[8]

Safe Handling and Storage Protocols

Proper handling and storage are essential for maintaining a safe laboratory environment and ensuring the stability of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[6]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Disposal Plan

The disposal of chemical waste must be conducted in compliance with all relevant regulations to protect the environment and public health.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Container Disposal: Handle empty containers as you would the product itself, as they may retain chemical residues.[2]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Handle in a Chemical Fume Hood B->C D Minimize Dust and Aerosol Generation C->D E Decontaminate Work Area D->E F Remove and Properly Store or Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G H Collect Waste in a Labeled, Sealed Container G->H I Consult Institutional EHS for Disposal Procedures H->I J Dispose of Waste According to Regulations I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.